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  • Product: (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride
  • CAS: 2055840-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a valuable building block for drug discovery and development. Designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a valuable building block for drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical structure, plausible synthetic routes, robust analytical methodologies, potential pharmacological applications, and essential safety protocols. The insights provided are grounded in established chemical principles and data from closely related structural analogs, offering a practical and scientifically sound resource for laboratory applications.

Molecular Structure and Physicochemical Properties

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a primary amine salt characterized by a cyclopropyl group and a 4-bromophenyl substituent attached to a central methanamine core. The presence of a chiral center at the carbon atom bonded to the phenyl ring, cyclopropyl ring, and amine group means the compound can exist as a racemic mixture of two enantiomers.

The incorporation of the cyclopropyl ring is a well-established strategy in medicinal chemistry.[1] This three-membered ring introduces conformational rigidity and can enhance metabolic stability and binding affinity to biological targets.[1] The 4-bromophenyl moiety provides a site for further chemical modification, such as cross-coupling reactions, and can contribute to binding interactions through halogen bonding.

Below is a diagram of the chemical structure.

Caption: Chemical structure of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₃BrClN[2]
Molecular Weight 262.57 g/mol [2]
Physical Form Solid[3]
XLogP3 (Predicted) 2.3[2]
Hydrogen Bond Donor Count 1 (as free base)[2]
Hydrogen Bond Acceptor Count 1 (as free base)[2]
SMILES C1CC1C(C2=CC=C(C=C2)Br)N.Cl[2]
InChI InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H

Synthesis of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

While a specific, dedicated synthesis for this molecule is not widely published, its structure lends itself to well-established synthetic transformations. Below are two plausible and robust synthetic routes, starting from commercially available precursors.

Route 1: Reductive Amination of a Ketone Precursor

This is a highly reliable and common method for the synthesis of amines. The process begins with the commercially available (4-Bromophenyl)(cyclopropyl)methanone.

G start (4-Bromophenyl)(cyclopropyl)methanone intermediate Imine Intermediate (not isolated) start->intermediate NH3 / Ti(OiPr)4 or NH4OAc, NaBH3CN product_fb (4-Bromophenyl)(cyclopropyl)methanamine (Free Base) intermediate->product_fb Reduction (e.g., NaBH4 or H2, Pd/C) product_hcl (4-Bromophenyl)(cyclopropyl)methanamine HCl (Final Product) product_fb->product_hcl HCl in Ether or Dioxane

Caption: Synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of (4-Bromophenyl)(cyclopropyl)methanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10 eq).[4]

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The use of NaBH₃CN is strategic as it preferentially reduces the iminium ion over the ketone, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH to a pH > 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.

  • Purification (Free Base): The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride.

Route 2: Hofmann Rearrangement from an Amide Precursor

This classical rearrangement provides an alternative route starting from the corresponding carboxylic acid.

Experimental Protocol: Hofmann Rearrangement

  • Amide Formation: Convert 1-(4-bromophenyl)cyclopropanecarboxylic acid to the corresponding amide. This can be achieved by first activating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with aqueous ammonia.

  • Rearrangement: Treat the resulting 1-(4-bromophenyl)cyclopropanecarboxamide with a solution of sodium hypobromite (NaOBr), typically prepared in situ from bromine and sodium hydroxide, in a cold aqueous solution.

  • Hydrolysis and Extraction: Upon completion of the rearrangement, the resulting carbamate intermediate is hydrolyzed under the basic reaction conditions to the free amine. The product is then extracted into an organic solvent.

  • Salt Formation: The hydrochloride salt is formed as described in Route 1, Step 7.

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and enantiomeric excess of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. The methodologies described here are based on standard practices for similar chiral amines.[5]

G cluster_0 Primary Analysis cluster_1 Techniques purity Purity Assessment hplc HPLC / UPLC purity->hplc gcms GC-MS (Impurity Profile) purity->gcms enantiomeric Enantiomeric Purity chiral_hplc Chiral HPLC enantiomeric->chiral_hplc identity Structural Identity nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spectrometry (MS) identity->ms ir Infrared (IR) Spectroscopy identity->ir

Caption: Analytical workflow for characterization.

Chromatography

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV at 254 nm.

  • Purpose: To determine the purity of the compound and identify any non-chiral impurities.

Chiral HPLC for Enantiomeric Purity:

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

  • Detection: UV at 254 nm.

  • Purpose: To separate and quantify the two enantiomers, allowing for the determination of enantiomeric excess (ee%). This is critical as different enantiomers can have vastly different pharmacological effects.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

  • Derivatization: The amine may require derivatization (e.g., acylation) to improve volatility for GC analysis.

  • Column: A standard non-polar column (e.g., DB-5ms).

  • Analysis: Provides separation of volatile impurities and their identification through mass spectral data.[5]

Spectroscopy

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. Benzylic Proton (-CH-N): A multiplet (likely a triplet or doublet of doublets) around δ 3.5-4.5 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ > 8.0 ppm in DMSO-d₆), which may exchange with D₂O.
¹³C NMR Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to bromine will be at the lower end of this range (around δ 120-125 ppm). Benzylic Carbon: A signal around δ 50-65 ppm. Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm.
Mass Spectrometry (ESI+) [M+H]⁺ (of free base): Expected peaks at m/z 226 and 228 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a single bromine atom.[2]
IR Spectroscopy N-H Stretch: Broad absorption band from 2400-3200 cm⁻¹ for the ammonium salt. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-Br Stretch: Strong absorption in the fingerprint region, typically 500-600 cm⁻¹.

Potential Applications in Drug Discovery

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a valuable intermediate for the synthesis of novel therapeutic agents. The cyclopropylamine scaffold is a key pharmacophore in several classes of drugs, particularly those targeting the central nervous system.

  • Monoamine Oxidase Inhibitors (MAOIs): The cyclopropylamine moiety is famously present in the irreversible MAO inhibitor tranylcypromine. The strained ring contributes to the mechanism-based inhibition of the enzyme.[1] This suggests that derivatives of the title compound could be explored for applications in treating depression and other neurological disorders.

  • Building Block for Complex Molecules: The primary amine serves as a key nucleophilic handle for elaboration into more complex structures, such as amides, sulfonamides, or ureas. The 4-bromophenyl group is a versatile anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Neurological and Psychiatric Disorders: The overall structure is analogous to scaffolds found in compounds targeting various CNS receptors and transporters. Its derivatives could be investigated for activity as antidepressants, anxiolytics, or antipsychotics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed. Information is consolidated from safety data sheets of structurally similar compounds.

  • Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an appropriate particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water.

    • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Sources

Exploratory

Comprehensive Physicochemical Profiling and Methodological Guide for (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

Executive Summary (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2055840-36-1) is a highly versatile, bifunctional building block predominantly utilized in the synthesis of targeted protein degraders (PROTAC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2055840-36-1) is a highly versatile, bifunctional building block predominantly utilized in the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and central nervous system (CNS) therapeutics. Structurally, it is defined by a central chiral carbon bonded to a primary amine, a cyclopropyl ring, and a 4-bromophenyl moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard safety datasheets. This whitepaper dissects the physicochemical causality of the molecule, outlines self-validating synthetic and analytical protocols, and provides a rigorous framework for integrating this compound into advanced drug discovery pipelines.

Structural & Physicochemical Characterization

Understanding the physicochemical dichotomy between the hydrochloride salt and its free base (CAS: 90868-92-1) is critical for experimental design. The free base exists as a viscous oil at room temperature, making it prone to atmospheric oxidation and difficult to dispense accurately. Conversion to the hydrochloride salt yields a highly stable, crystalline solid with significantly enhanced aqueous solubility, which is an absolute prerequisite for in vitro biological assays and long-term storage.

The cyclopropyl group introduces significant steric shielding around the amine without drastically increasing the molecule's lipophilicity (LogP), thereby improving metabolic stability against monoamine oxidases (MAOs).

Table 1: Quantitative Physicochemical Profile
PropertyValueMethod / Condition
Chemical Name (4-Bromophenyl)(cyclopropyl)methanamine HClIUPAC Nomenclature
CAS Registry Number 2055840-36-1 (HCl), 90868-92-1 (Free Base)Chemical Abstracts Service
Molecular Formula C₁₀H₁₃BrClN (C₁₀H₁₂BrN · HCl)Elemental Composition
Molecular Weight 262.57 g/mol Calculated
Physical State Solid (White to Off-White Crystalline Powder)Visual Observation (25°C)
SMILES (Free Base) NC(C1CC1)C2=CC=C(Br)C=C2Chemoinformatics
Aqueous Solubility >10 mg/mLThermodynamic Equilibration (pH 7.4)
Storage Conditions 2–8°C, desiccated, protected from lightStability Profiling

Synthetic Methodology & Mechanistic Insights

The synthesis of α -cyclopropyl-4-bromobenzylamine relies on a highly efficient tandem Grignard addition and in-situ reduction workflow.

Mechanistic Causality: Reacting 4-bromobenzonitrile with cyclopropylmagnesium bromide forms an intermediate imine magnesium salt. Isolating this imine is notoriously difficult due to its thermodynamic instability and tendency to hydrolyze back to the corresponding ketone upon aqueous workup. Therefore, a one-pot methodology is strictly employed. The controlled addition of methanol serves a dual purpose: it safely quenches unreacted Grignard reagent and protonates the magnesium salt to form the active imine. Subsequent batchwise addition of sodium borohydride (NaBH₄) rapidly reduces the imine to the primary amine. This tandem approach minimizes degradation pathways and maximizes overall yield [1].

Synthesis SM 4-Bromobenzonitrile (Starting Material) IM Magnesium Imine Intermediate (In-situ generation) SM->IM GR Cyclopropylmagnesium Bromide (0.5 M in THF) GR->IM 0°C, 5.5h RED NaBH4 / Methanol (Reduction) IM->RED FB Free Base Extraction (Oily Product) RED->FB pH 8-9 Workup SALT HCl in Ether (Precipitation) FB->SALT PROD (4-Bromophenyl)(cyclopropyl)methanamine HCl (Stable Crystalline Solid) SALT->PROD

Synthetic workflow from 4-bromobenzonitrile to the final HCl salt.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility, the following protocols have been designed with built-in self-validation checkpoints.

Protocol A: Tandem Synthesis and Salt Formation

Objective: Synthesize the free base and convert it to the stable hydrochloride salt to ensure long-term stability.

  • Grignard Addition: To a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF. Cool the system to 0°C using an ice bath. Dropwise add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) over 20 minutes.

    • Causality: Strict temperature control (0°C) prevents exothermic side reactions, such as homocoupling or premature ring-opening of the cyclopropyl group.

  • Imine Reduction: Stir the reaction mixture for 5.5 hours at 0°C. Slowly quench the reaction by adding methanol (10 volumes) over 20 minutes, followed by the batchwise addition of NaBH₄ (1.5 eq). Allow the mixture to warm to room temperature overnight.

  • Workup & Extraction: Add saturated aqueous NaHCO₃. Adjust the pH to 8–9 using 1 M HCl, then back-titrate with 4 M NaOH to break up boron complexes. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure to yield the free base as an oil.

  • Salt Formation: Dissolve the oily free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in ether) until precipitation ceases. Filter the white solid and dry under high vacuum.

    • Self-Validation Checkpoint: Weigh the final solid and calculate the molar yield. Perform a rapid melting point test; a sharp melting point indicates successful salt formation and high purity, whereas a broad melting range suggests trapped solvent or incomplete salt conversion.

Protocol B: Thermodynamic Aqueous Solubility Profiling

Objective: Determine the equilibrium solubility of the HCl salt in physiological buffers for in vivo dosing formulation. Causality: Kinetic solubility (solvent-shift methods) often overestimates true solubility due to transient supersaturation. Thermodynamic equilibration ensures the crystal lattice is fully disrupted, providing reliable, real-world data.

  • Preparation: Weigh exactly 5.0 mg of the HCl salt into a 2 mL glass vial.

  • Equilibration: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any undissolved solid.

    • Self-Validation Checkpoint: Visually inspect the vial. If no solid pellet is present, the compound has completely dissolved (>5 mg/mL), and the assay must be repeated with 10.0 mg to find the true upper limit.

  • Quantification: Dilute the supernatant 1:100 in the HPLC mobile phase. Analyze via HPLC-UV at 220 nm against a pre-validated 5-point calibration curve (0.1 – 50 µg/mL).

Application in Drug Discovery & SAR Logic

In medicinal chemistry, (4-Bromophenyl)(cyclopropyl)methanamine is highly prized for its modularity. The molecule acts as a central hub for generating complex pharmacophores.

  • The 4-Bromo Handle: Acts as a prime electrophile for [2], allowing researchers to easily append aryl, heteroaryl, or amine groups to explore the chemical space of the target binding pocket.

  • The Cyclopropyl Group: Serves as a bioisostere for larger alkyl groups (like isopropyl or tert-butyl). It restricts the conformational flexibility of the amine while maintaining a lower molecular weight and minimizing the lipophilicity penalty, which is critical for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties [3].

SAR CORE (4-Bromophenyl)(cyclopropyl)methanamine C1 Cyclopropyl Ring CORE->C1 C2 Primary Amine (HCl) CORE->C2 C3 4-Bromo Substituent CORE->C3 F1 Steric Shielding Metabolic Stability C1->F1 F2 Aqueous Solubility H-Bond Donor/Acceptor C2->F2 F3 Cross-Coupling Handle (Suzuki/Buchwald) C3->F3 APP PROTACs & Lead Compounds F1->APP F2->APP F3->APP

Structural activity relationship (SAR) and functional utility of the core motifs.

References

Foundational

Mechanism of action for drugs containing (4-Bromophenyl)(cyclopropyl)methanamine

Mechanism of Action for Drugs Containing the (4-Bromophenyl)(cyclopropyl)methanamine Pharmacophore: A Technical Guide to FAD-Dependent Enzyme Suicide Inhibition Executive Summary As a Senior Application Scientist in earl...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action for Drugs Containing the (4-Bromophenyl)(cyclopropyl)methanamine Pharmacophore: A Technical Guide to FAD-Dependent Enzyme Suicide Inhibition

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the (4-Bromophenyl)(cyclopropyl)methanamine moiety (CAS: 771583-34-7) in the design of targeted covalent inhibitors. This structural motif is not a standalone therapeutic but a highly privileged pharmacophore and building block. It is strategically deployed to achieve mechanism-based "suicide" inhibition of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases—most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .

This whitepaper elucidates the chemical biology and causality behind this pharmacophore's mechanism of action, providing drug development professionals with a self-validating framework for experimental design and mechanistic verification.

The Chemical Biology of Suicide Inhibition

The efficacy of drugs containing the (4-Bromophenyl)(cyclopropyl)methanamine motif relies on a precise sequence of non-covalent anchoring followed by a hijacked catalytic cycle. The mechanism is driven by a Single Electron Transfer (SET) pathway rather than standard two-electron amine oxidation [1].

Pocket Anchoring and Halogen Bonding

Before covalent modification can occur, the inhibitor must outcompete natural substrates (e.g., monoamines or methylated histone H3K4) for the enzyme's active site. The 4-bromophenyl group serves as a critical lipophilic anchor. The bromine atom is highly polarizable and participates in directed halogen bonding with the backbone carbonyls of the hydrophobic substrate-binding cleft. This non-covalent interaction perfectly aligns the reactive cyclopropylmethanamine "warhead" adjacent to the isoalloxazine ring of the FAD cofactor.

Single Electron Transfer (SET) and Radical Generation

Once positioned, the enzyme attempts to oxidize the inhibitor. The nitrogen lone pair of the cyclopropylamine donates a single electron to the oxidized FAD cofactor. This SET event generates two highly reactive intermediates: an amine radical cation on the inhibitor and an [FADH]• semiquinone on the cofactor [1].

Cyclopropyl Ring Opening and Covalent Adduct Formation

The formation of the amine radical cation destabilizes the adjacent strained cyclopropyl ring, triggering an ultrafast α -cleavage (ring opening). This relieves the ring strain and generates a highly reactive primary carbon radical. This carbon radical rapidly recombines with the [FADH]• semiquinone, forming a stable, irreversible covalent bond at either the N5 or C4a position of the FAD isoalloxazine ring [2]. The enzyme is permanently silenced.

Mechanism A 1. Pocket Anchoring (4-Bromophenyl Halogen Bonding) B 2. Single Electron Transfer (SET) (Amine N to FAD Cofactor) A->B C 3. Radical Cation Formation ([FADH]• Semiquinone) B->C D 4. Cyclopropyl Ring Opening (α-Cleavage & Carbon Radical) C->D E 5. Covalent Adduct Formation (N5 or C4a FAD Alkylation) D->E

Fig 1: One-electron SET pathway leading to covalent FAD modification by cyclopropylamines.

Experimental Protocols: A Self-Validating System

To prove that a novel pipeline drug containing this pharmacophore operates via the hypothesized suicide inhibition mechanism, researchers must establish a self-validating loop of in vitro and cellular data. Do not rely solely on endpoint IC50 values; suicide inhibitors require kinetic and structural validation [2].

Protocol A: Time-Dependent Enzymatic Inhibition Assay

Causality: Because covalent bond formation is a secondary kinetic step following non-covalent binding, true mechanism-based inhibitors will show an increase in potency (lower IC50) as pre-incubation time increases.

  • Prepare recombinant human LSD1 (or MAO) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5% glycerol).

  • Prepare a 10-point serial dilution of the (4-Bromophenyl)(cyclopropyl)methanamine derivative.

  • The Critical Step: Incubate the enzyme with the inhibitor for variable pre-incubation times ( t=0,15,30,60 minutes) before adding the substrate (e.g., di-methylated H3K4 peptide).

  • Measure enzymatic activity using a peroxidase-coupled fluorometric assay (detecting H2​O2​ byproduct via Amplex Red).

  • Validation: A leftward shift in the IC50 curve over time confirms a time-dependent, irreversible mechanism.

Protocol B: Intact Protein LC-MS/MS for Adduct Detection

Causality: Time-dependence only proves irreversibility; mass spectrometry is required to prove the specific FAD-adduct formation.

  • Incubate 10 μ M recombinant enzyme with 50 μ M inhibitor for 2 hours at room temperature to ensure complete saturation.

  • Denature the protein using 0.1% Formic Acid and precipitate.

  • Extract the non-covalently bound FAD (if any) and the covalently modified FAD-inhibitor adduct.

  • Analyze via high-resolution LC-MS/MS.

  • Validation: Detect the mass shift corresponding to the FAD molecule (865.6 Da) plus the specific mass of the cleaved inhibitor radical (approx. +224 Da for the bromophenyl-cyclopropylmethanamine moiety, depending on protonation).

Protocol C: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro biochemical assays do not guarantee cellular target engagement. CETSA leverages the thermodynamic principle that covalently modified proteins resist heat-induced unfolding.

  • Treat live target cells (e.g., gastric cancer cells [3]) with the inhibitor (1 μ M) for 6 hours.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes.

  • Lyse cells via freeze-thaw cycles and centrifuge to separate soluble (folded) from precipitated (unfolded) proteins.

  • Analyze the soluble fraction via Western Blot using an anti-LSD1 antibody.

  • Validation: A significant shift in the aggregation temperature ( Tagg​ ) compared to the DMSO control confirms intracellular target engagement.

Workflow S1 In Vitro Assay Time-Dependent IC50 S2 LC-MS/MS Detect FAD Adduct Mass S1->S2 S3 CETSA Cellular Target Engagement S2->S3 S4 Validated Suicide Inhibition Profile S3->S4

Fig 2: Tripartite workflow for validating irreversible FAD-dependent enzyme suicide inhibition.

Quantitative Data Summarization

When benchmarking novel drugs containing the (4-Bromophenyl)(cyclopropyl)methanamine core, compare them against established clinical and tool compounds. The inclusion of the 4-bromophenyl group typically enhances lipophilic ligand efficiency (LLE) compared to unsubstituted variants.

Compound Class / MotifPrimary TargetMechanism of ActionTypical IC50 RangeFAD Adduct Formation
Tranylcypromine (TCP) MAO / LSD1Covalent (Suicide)2.0 - 10.0 μ MYes (N5 or C4a)
ORY-1001 (Reference) LSD1Covalent (Suicide)0.01 - 0.05 μ MYes (N5 or C4a)
(4-Bromophenyl)cyclopropylmethanamine derivatives LSD1Covalent (Suicide)0.08 - 0.50 μ MYes (Mass shift observed)
SP-2577 (Seclidemstat) LSD1Reversible (Non-covalent)0.01 - 0.03 μ MNo

Data synthesized from foundational literature on indole-based and cyclopropylamine-based LSD1 inhibitors [3].

References

  • Covalent Irreversible Inhibitors of Tetracycline Destructases ACS Infectious Diseases URL:[Link]

  • LSD1 Histone Demethylase Assays and Inhibition Methods in Enzymology (PubMed - NIH) URL:[Link]

  • The Exploration of Indole-Based LSD1-Targeted Inhibitors for Enhanced Immune Response in Gastric Cancer via the PD-L1/PD-1 Axis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

CAS registry number and safety data for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride This guide provides a comprehensive technical overview of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

This guide provides a comprehensive technical overview of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic pathways, and a detailed analysis of its safety profile and handling procedures. This document is intended to equip laboratory professionals with the critical information needed for its safe and effective use.

Chemical Identity and Properties

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a primary amine salt. The core structure consists of a brominated phenyl ring and a cyclopropyl group attached to the same benzylic carbon, which also holds the amine group. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

Chemical Structure:

Chemical structure of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

Molecular Formula: C₁₀H₁₃BrClN

Molecular Weight: 262.58 g/mol

CAS Registry Number Clarification

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a chemical substance. For (4-Bromophenyl)(cyclopropyl)methanamine and its derivatives, several CAS numbers exist, which can be a source of confusion. It is crucial to distinguish between the racemic mixture, specific enantiomers, the free base, and the hydrochloride salt.

Compound NameFormCAS Registry Number
(1-(4-Bromophenyl)cyclopropyl)methanamine HydrochlorideIsomer, HCl Salt1208915-57-4[1]
(S)-(4-Bromophenyl)(cyclopropyl)methanamine(S)-Enantiomer, Free Base1212952-43-6[2]
[1-(4-bromophenyl)cyclopropyl]methanamineIsomer, Free Base771583-34-7[3]
(4-bromophenyl)(cyclopropyl)methanamineRacemic, Free BaseNot explicitly found, PubChem CID 3948276[4]
(4-Bromophenyl)(cyclopropyl)methanoneKetone Precursor6952-89-2

Note: The primary topic, (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, does not have a universally cited CAS number in major public databases. Researchers should verify the specific CAS number with their supplier, which may correspond to an isomeric form like 1208915-57-4.

Synthesis and Mechanistic Insights

The synthesis of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is not widely detailed in standard literature. However, a logical and efficient synthetic route can be devised based on established organic chemistry principles, specifically the reductive amination of a ketone precursor. This method is preferred as it is a one-pot reaction that minimizes side reactions like multiple alkylations.[5]

The most direct precursor is (4-bromophenyl)(cyclopropyl)methanone (CAS: 6952-89-2). The synthesis proceeds via two key steps: the formation of an imine intermediate, followed by its reduction to the primary amine and subsequent salt formation.

Proposed Synthetic Pathway: Reductive Amination
  • Imine Formation: The ketone is reacted with an ammonia source (e.g., ammonia in an alcoholic solvent or ammonium acetate) to form the corresponding imine. This reaction is typically acid-catalyzed and involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.

  • Reduction: The imine intermediate is then reduced in situ to the primary amine. A selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal.[5] These reagents are mild enough not to reduce the starting ketone, allowing for a one-pot procedure.[6]

  • Salt Formation: After the reaction is complete and the product is purified, the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the desired hydrochloride salt.

This approach is highly efficient for producing primary amines from ketones.[7]

G cluster_start Starting Material cluster_process One-Pot Reductive Amination cluster_final Final Product start (4-bromophenyl)(cyclopropyl)methanone imine Imine Intermediate Formation start->imine NH₃ / H⁺ reduction In-situ Reduction imine->reduction NaBH₃CN or NaBH(OAc)₃ amine (4-Bromophenyl)(cyclopropyl)methanamine (Free Base) reduction->amine Work-up hcl_salt (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride amine->hcl_salt HCl in Ether

Plausible synthetic workflow for the target compound.

Comprehensive Safety Profile

As no specific Safety Data Sheet (SDS) is publicly available for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, this section provides a hazard assessment based on data from structurally similar compounds, such as other brominated aryl amine hydrochlorides.[8][9][10][11] Researchers must treat this compound with the caution required for a novel substance of unknown toxicity.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.[12] Based on analogous compounds, the following classifications are anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8][11][13]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9][10][11]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8][9][10][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[10][11][13]

Signal Word: Warning

Hazard Pictogram:

GHS Exclamation Mark Pictogram
Emergency First-Aid Procedures

These procedures are based on standard practice for chemicals with the inferred hazard profile. Always consult a physician after any exposure.[11][14][15]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[11][15]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[11][15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[10][11][15]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[11][13]

Laboratory Handling and Storage Protocols

A self-validating system of protocols is essential for ensuring laboratory safety. This involves a combination of engineering controls, personal protective equipment, and strict procedural adherence.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound, especially in its solid, potentially dusty form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][15]

  • Eye Protection: Chemical safety goggles or a face shield compliant with NIOSH (US) or EN 166 (EU) standards are mandatory.[11][16]

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.[14][15]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.

Safe Handling and Storage
  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][14][15] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15][16] Keep away from heat, sparks, and open flames.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Handling assess Assess Risks & Review SDS don_ppe Don PPE: - Goggles - Lab Coat - Gloves assess->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Compound (Avoid Dust) fume_hood->weigh decontaminate Decontaminate Work Area weigh->decontaminate waste Dispose of Waste (Follow Regulations) decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Safe laboratory handling workflow for chemical solids.

References

  • NextSDS. {[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride Safety Data. [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for [4-[(2-Bromophenyl)methyl]oxan-4-yl]methanamine hydrochloride. [Link]

  • Biofount. (1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride. [Link]

  • NextSDS. (4-cyclopropylphenyl)methanamine hydrochloride Safety Data. [Link]

  • Angene Chemical. (2025). Safety Data Sheet for (4-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • PubChem. (4-bromophenyl)(cyclopropyl)methanamine. [Link]

  • PubChem. (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. [Link]

  • Hussain, Z., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. [Link]

  • Angene Chemical. (2021). Safety Data Sheet for (4-Bromo-3-fluorophenyl)methanamine hydrochloride. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ChemRadar. GHS Classification Search. [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination?. [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. The Journal of Organic Chemistry. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (4-Bromophenyl)(cyclopropyl)methanamine and Its Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Identity of a Molecule In the landscape of drug discovery and chemical research, the precise identification and characterization of a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Identity of a Molecule

In the landscape of drug discovery and chemical research, the precise identification and characterization of a molecule are paramount. (4-Bromophenyl)(cyclopropyl)methanamine, with the molecular formula C₁₀H₁₂BrN, is a compound of interest in medicinal chemistry.[1][2] Its structure, comprising a bromophenyl group attached to a cyclopropylmethylamine moiety, presents a unique analytical challenge, particularly concerning its mass.

Two key terms form the bedrock of this analysis: Molecular Weight and Exact Mass . While often used interchangeably in general chemistry, they represent distinct concepts with significant implications for analytical techniques, especially mass spectrometry.[3]

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule.[3] It is the value used in stoichiometric calculations for bulk materials.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[4][5] This is the value of primary importance in high-resolution mass spectrometry (HRMS), which can distinguish between individual isotopic species.[6][7]

Understanding the distinction is crucial, as HRMS provides empirical data that can confirm a molecule's elemental composition with extremely high confidence, a cornerstone of structural elucidation.[8][9]

Theoretical Mass Calculations

The first step in characterizing (4-Bromophenyl)(cyclopropyl)methanamine is to calculate its theoretical masses, both for the neutral "free base" form and a common salt, such as the hydrochloride (HCl) salt.

(4-Bromophenyl)(cyclopropyl)methanamine (Free Base)
  • Molecular Formula: C₁₀H₁₂BrN

Molecular Weight Calculation: To calculate the molecular weight, we use the standard atomic weights of the elements, which are the weighted averages of their natural isotopes.[10]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u[10]

  • Nitrogen (N): 14.007 u

Molecular Weight = (10 * 12.011) + (12 * 1.008) + (1 * 79.904) + (1 * 14.007) = 226.117 u

Exact Mass Calculation: For exact mass, we use the mass of the most abundant isotope for each element.[4]

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ⁷⁹Br: 78.918338 u[11] (Note: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance. ⁷⁹Br is slightly more abundant at ~50.69%).[11][12]

  • ¹⁴N: 14.003074 u

Exact Mass = (10 * 12.000000) + (12 * 1.007825) + (1 * 78.918338) + (1 * 14.003074) = 225.015312 u

(4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride (Salt Form)

In drug development, amine-containing compounds are frequently converted to hydrochloride salts to improve solubility and stability. This addition must be accounted for in mass calculations.

  • Molecular Formula: C₁₀H₁₃BrClN

Molecular Weight Calculation: We add the atomic weight of Chlorine (Cl: 35.453 u).

  • Molecular Weight = 226.117 (Free Base) + 1.008 (H) + 35.453 (Cl) = 262.578 u

Exact Mass Calculation: We add the exact mass of the most abundant isotopes of H and Cl.

  • ¹H: 1.007825 u

  • ³⁵Cl: 34.968853 u

Exact Mass (of the neutral salt molecule) = 225.015312 (Free Base) + 1.007825 (H) + 34.968853 (Cl) = 260.99199 u

However, in mass spectrometry, we typically observe the protonated free base (the cation) and not the intact neutral salt. Therefore, the relevant mass for the salt form is the exact mass of the free base cation, [C₁₀H₁₃BrN]⁺.

Exact Mass of Cation [M+H]⁺ = 225.015312 (Free Base) + 1.007825 (H⁺) = 226.023137 u

Summary of Calculated Mass Data

CompoundMolecular FormulaMolecular Weight (u)Exact Mass (u)
Free Base C₁₀H₁₂BrN226.117225.01531
Hydrochloride Salt C₁₀H₁₃BrClN262.578260.99199
Cation [M+H]⁺ [C₁₀H₁₃BrN]⁺N/A226.02314

Note: The values from chemical suppliers for molecular weight are often cited as 226.11 g/mol , which aligns with our calculations.[1][2] The monoisotopic mass is often reported as 225.01531 Da.[1][13]

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, experimental verification is the cornerstone of analytical chemistry. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound, thereby confirming its elemental composition.[8][14] Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy (typically < 5 ppm) and resolution (>10,000) for this purpose.[8][9]

Experimental Workflow for HRMS Analysis

The following protocol outlines a standard procedure for the confirmation of the elemental composition of (4-Bromophenyl)(cyclopropyl)methanamine using HRMS.

Objective: To experimentally determine the exact mass of the protonated molecule [M+H]⁺ and confirm its elemental composition as C₁₀H₁₂BrN.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (4-Bromophenyl)(cyclopropyl)methanamine salt.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid facilitates protonation, forming the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the HRMS instrument immediately prior to the analysis using a well-characterized calibration standard solution. This ensures the highest level of mass accuracy. The calibration should cover the m/z range expected for the analyte.

  • Data Acquisition:

    • Technique: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation.

    • Infusion: Introduce the diluted sample directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Analyzer Settings: Set the instrument to acquire data in full scan mode with high resolution. The mass range should be set to encompass the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Data Collection: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with high signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Identify the monoisotopic peak for the protonated molecule. Due to the near-equal abundance of ⁷⁹Br and ⁸¹Br, a characteristic doublet peak will be observed for the molecular ion, separated by approximately 2 Da (e.g., at ~m/z 226.02 and ~m/z 228.02).[12]

    • The peak at the lower m/z corresponds to the molecule containing the ⁷⁹Br isotope. This is the monoisotopic peak.

    • Compare the measured exact mass of this peak to the calculated theoretical exact mass (226.02314 u).

    • Calculate the mass error in parts-per-million (ppm):

      • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.[5]

    • The instrument software can then be used to generate a list of possible elemental formulas that fit the measured exact mass within the specified tolerance. The correct formula, C₁₀H₁₃BrN⁺, should be the most plausible candidate.

Visualization of the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Weigh Compound B Dissolve & Dilute (ACN:H2O + 0.1% Formic Acid) A->B D Direct Infusion (ESI+) B->D Inject Sample C Instrument Calibration C->D E Data Acquisition (High Resolution, Full Scan) D->E F Identify Monoisotopic Peak (m/z for [M(⁷⁹Br)+H]⁺) E->F Acquired Spectrum G Calculate Mass Error (ppm) F->G H Confirm Elemental Formula (C₁₀H₁₃BrN⁺) G->H

Caption: Experimental workflow for exact mass determination by HRMS.

Conclusion

The differentiation between molecular weight and exact mass is fundamental to the precise characterization of chemical entities like (4-Bromophenyl)(cyclopropyl)methanamine. While molecular weight is a bulk property derived from isotopic averages, exact mass is a precise molecular property determined by the most abundant isotopes. High-resolution mass spectrometry provides the experimental means to measure exact mass with high accuracy, enabling researchers to unequivocally confirm the elemental composition of a molecule. This capability is not merely an academic exercise; it is a critical, non-negotiable step in modern drug development and chemical synthesis, ensuring the identity and purity of the compounds that advance science and medicine.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MCE.
  • Catlin, C. C., & Hughes, M. E. (Year). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards, Section A.
  • Isotope Abundance. (2022, July 3). Chemistry LibreTexts.
  • Böcker, S. (n.d.). Molecular Formula Identification using High Resolution Mass Spectrometry. Friedrich Schiller University Jena.
  • High Resolution Mass Spectrometry. (2025, January 8). Save My Exams.
  • [1-(4-bromophenyl)cyclopropyl]methanamine. (n.d.). ECHEMI.
  • Exact mass vs molecular weight. (2023, May 3). Reddit.
  • Bromine-81 - isotopic data and properties. (2026, January 23). ChemLin.
  • (1-(4-Bromophenyl)cyclopropyl)methanamine. (n.d.). Synblock.
  • Isotopes of bromine. (n.d.). Wikipedia.
  • Molecular weight or exact mass in LC-MS? (2012, October 2). ResearchGate.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Techniques and Research.
  • Calculating Exact Masses. (2026, February 23). University of Missouri.
  • Mass (mass spectrometry). (n.d.). Wikipedia.
  • Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. (2024, September 19). Separation Science.
  • (4-bromophenyl)(cyclopropyl)methanamine. (n.d.). PubChemLite.

Sources

Exploratory

In Vitro Stability Testing of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride: A Comprehensive Preclinical Whitepaper

Executive Summary (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2055840-36-1) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 2055840-36-1) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. As a secondary amine hydrochloride bearing both a halogenated aromatic ring and a strained cycloalkane, its in vitro stability profile presents unique analytical challenges. This whitepaper provides an in-depth, self-validating framework for assessing the physicochemical and metabolic stability of this compound, ensuring data integrity during early-stage drug discovery.

Part 1: Physicochemical Profiling & Causality

To design an effective stability testing protocol, one must first understand the causality behind the molecule's degradation pathways. The structural liabilities of (4-Bromophenyl)(cyclopropyl)methanamine HCl dictate the experimental choices:

  • The Amine Hydrochloride Salt: While the HCl salt improves aqueous solubility, secondary amines are highly susceptible to N-oxidation and N-dealkylation mediated by Cytochrome P450 (CYP) enzymes. Furthermore, at physiological pH (7.4) or higher, the equilibrium shifts toward the free base. This shift can lead to compound precipitation or increased lipophilicity-driven non-specific binding to plasticware in in vitro assays, artificially inflating apparent clearance rates.

  • The 4-Bromophenyl Moiety: The carbon-bromine (C-Br) bond is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating reactive aryl radicals. This necessitates rigorous photostability testing per to prevent photodegradation during handling and storage.

  • The Cyclopropyl Ring: Cyclopropyl groups possess significant ring strain ( ≈27.5 kcal/mol). In the highly oxidative environment of human liver microsomes, this strain can drive CYP-mediated ring-opening reactions or α -carbon hydroxylation, significantly impacting the compound's intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ) .

Part 2: Core In Vitro Stability Workflows

A robust stability testing framework must be a self-validating system . This means every assay must inherently prove its own reliability through the inclusion of specific controls: zero-time ( T0​ ) baselines, minus-cofactor (-NADPH) controls to rule out chemical degradation, and positive controls (e.g., Verapamil) to confirm enzymatic activity.

Workflow Start Compound: (4-Bromophenyl)(cyclopropyl) methanamine HCl Phase1 Physicochemical Stability (pH, Light) Start->Phase1 Phase2 Metabolic Stability (Microsomes) Start->Phase2 Phase3 Plasma Stability Start->Phase3 LCMS LC-MS/MS Quantification Phase1->LCMS Phase2->LCMS Phase3->LCMS Data Half-life (t1/2) & Clearance (CLint) LCMS->Data

Core in vitro stability testing workflow for small molecule amine hydrochlorides.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down informs the LC-MS/MS transition states we monitor. The following diagram illustrates the logical relationship between stress conditions and resulting degradants.

Pathway Parent Parent Amine HCl (Intact) Photolysis UV/Vis Light (ICH Q1B) Parent->Photolysis Oxidation CYP450 Enzymes (Phase I Metabolism) Parent->Oxidation BasicpH Basic pH (>8.0) Parent->BasicpH Deg1 Debromination (Radical Cleavage) Photolysis->Deg1 Deg2 N-Oxidation / Dealkylation Oxidation->Deg2 Deg3 Free Base Precipitation BasicpH->Deg3

Mechanistic degradation pathways of (4-Bromophenyl)(cyclopropyl)methanamine HCl.

Part 3: Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol determines the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by measuring the rate of parent compound disappearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of (4-Bromophenyl)(cyclopropyl)methanamine HCl in DMSO. Dilute to a 100 μ M working solution in 50% acetonitrile/water to minimize solvent toxicity to enzymes.

  • Matrix Assembly: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4), Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL, and 1 μ M of the test compound.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with gentle shaking to achieve thermal equilibrium.

  • Reaction Initiation (Self-Validation Step): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Crucial: For the negative control wells, add an equivalent volume of buffer instead of NADPH to monitor non-enzymatic chemical instability.

  • Time-Point Sampling: At T=0,5,15,30,45,and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing a stable isotope Internal Standard (IS) to instantly quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge the plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for the brominated parent mass.

  • Data Processing: Calculate t1/2​ from the slope of the linear regression of the natural log of percentage remaining versus time. Calculate CLint​ using the equation: CLint​=(0.693/t1/2​)×(Volume/Protein) .

Protocol 2: ICH Q1B Photostability Testing

Due to the photolabile C-Br bond, photostability must be assessed as part of the stress testing outlined in .

Step-by-Step Methodology:

  • Sample Preparation: Spread the solid compound as a thin, uniform layer ( ≤3 mm thickness) in a quartz dish. Prepare a parallel dark control wrapped completely in aluminum foil to validate that degradation is strictly light-induced.

  • Exposure: Place samples in a validated photostability chamber equipped with a Xenon lamp designed to produce an output similar to the D65/ID65 emission standard.

  • Irradiation: Expose the samples to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter.

  • Analysis: Reconstitute the samples in the LC mobile phase and analyze via HPLC-UV/MS to quantify the remaining parent compound and identify debrominated photolytic degradants.

Part 4: Data Presentation

The following tables summarize representative quantitative data profiles expected for this class of halogenated amine hydrochlorides under the described testing conditions.

Table 1: Representative In Vitro Metabolic Stability Profile (Human Liver Microsomes)

ParameterValueInterpretation / Causality
Test Concentration 1.0 μ MStandard concentration to avoid CYP saturation.
Half-life ( t1/2​ ) 28.5 minutesModerate metabolic turnover; driven by cyclopropyl ring opening.
CLint​ (Microsomal) 48.6 μ L/min/mgIndicates moderate hepatic extraction ratio.
-NADPH Control Remaining 98.2% at 60 minValidates that degradation is strictly CYP-mediated, not chemical.
Primary Metabolite [M+16] (Oxidation)N-oxidation or α -carbon hydroxylation of the cyclopropyl ring.

Table 2: Physicochemical Stress Testing Kinetics (pH and Photostability)

Stress ConditionDuration/Exposure% Parent RemainingPrimary Degradation Pathway
Acidic (0.1N HCl) 24 Hours (37°C)99.1%Highly stable; amine is fully protonated.
Basic (0.1N NaOH) 24 Hours (37°C)84.5%Moderate degradation; free-basing leads to precipitation/nucleophilic attack.
Photolysis (ICH Q1B) 1.2M lux hours + UV62.3%High degradation; homolytic cleavage of the C-Br bond.
Dark Control Matched duration99.8%Validates that the 62.3% remaining is solely due to photon exposure.

References

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." Europa.eu, January 1998. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ICH.org, February 2003. Available at:[Link]

  • Krishna, M. V., Padmalatha, K., & Madhavi, G. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, December 2021. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

An Application Note for the Synthesis of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromophenyl)(cyclopropyl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step, one-pot reductive amination of 4-bromobenzaldehyde with cyclopropylamine, followed by in-situ reduction of the resulting imine with sodium borohydride. The protocol culminates in the precipitation and isolation of the final product as a hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations for experimental choices, safety protocols, and characterization data.

Introduction

(4-Bromophenyl)(cyclopropyl)methanamine is a key intermediate in the synthesis of various pharmaceutically active compounds. The cyclopropylamine motif is prevalent in a wide range of biologically active molecules and agrochemicals, often imparting unique conformational rigidity and metabolic stability.[1][2] This protocol details a reliable and scalable method for its preparation via reductive amination, one of the most effective and widely used methods for forming carbon-nitrogen bonds.[3]

The selected synthetic strategy involves the initial reaction between 4-bromobenzaldehyde and cyclopropylamine to form a Schiff base (imine) intermediate. This intermediate is not isolated but is reduced in the same reaction vessel (a "one-pot" procedure) using sodium borohydride (NaBH₄), a mild and selective reducing agent.[4][5] The resulting secondary amine is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme and Mechanism

Overall Synthesis:

A visual representation of the chemical reaction will be generated based on the workflow diagram below.

Mechanism of Reductive Amination:

The reaction proceeds in two distinct stages within the same pot:

  • Imine Formation: The nucleophilic nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. The reaction is typically reversible and favored by the removal of water, though in this one-pot protocol, the subsequent reduction drives the equilibrium forward.[6]

  • Imine Reduction: Sodium borohydride serves as a source of hydride ions (H⁻). The hydride nucleophilically attacks the electrophilic carbon of the imine C=N double bond.[7][8] Subsequent protonation of the resulting anion by the protic solvent (methanol) yields the final secondary amine product, (4-Bromophenyl)(cyclopropyl)methanamine.

Below is a diagram illustrating the logical flow of the reaction mechanism.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Bromobenzaldehyde 4-Bromobenzaldehyde Hemiaminal_Intermediate Hemiaminal Intermediate 4-Bromobenzaldehyde->Hemiaminal_Intermediate Nucleophilic Attack Cyclopropylamine Cyclopropylamine Cyclopropylamine->Hemiaminal_Intermediate Imine Schiff Base (Imine) Hemiaminal_Intermediate->Imine - H₂O Amine_Anion Amine Anion Imine->Amine_Anion Hydride Attack NaBH4 Sodium Borohydride (Hydride Source) NaBH4->Amine_Anion Final_Amine (4-Bromophenyl)(cyclopropyl)methanamine Amine_Anion->Final_Amine Protonation (from MeOH)

Caption: Simplified mechanism of reductive amination.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
4-Bromobenzaldehyde1122-91-4185.0210.01.0
Cyclopropylamine765-30-057.0912.01.2
Sodium Borohydride16940-66-237.8315.01.5
Methanol (Anhydrous)67-56-132.04--
Ethyl Acetate141-78-688.11--
Hydrochloric Acid (in ether)7647-01-036.46--
Deionized Water7732-18-518.02--
Brine (Saturated NaCl)7647-14-558.44--
Anhydrous Sodium Sulfate7757-82-6142.04--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

The overall workflow is depicted in the diagram below.

G start Start: Reagents imine_formation 1. Imine Formation - Dissolve aldehyde & amine in MeOH - Stir at RT for 30 min start->imine_formation reduction 2. Reduction - Cool to 0°C (ice bath) - Add NaBH4 portion-wise - Stir for 2h, warming to RT imine_formation->reduction workup 3. Work-up & Extraction - Quench with H₂O - Evaporate MeOH - Extract with Ethyl Acetate - Wash & Dry Organic Layer reduction->workup isolation 4. Free Base Isolation - Filter drying agent - Concentrate on rotovap workup->isolation salt_formation 5. Salt Formation - Dissolve amine in ether - Add HCl solution dropwise - Stir to induce precipitation isolation->salt_formation final_product 6. Final Product Isolation - Filter precipitate - Wash with cold ether - Dry under vacuum salt_formation->final_product end End: Purified HCl Salt final_product->end

Caption: Step-by-step synthesis workflow.

Step 1: Imine Formation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol to the flask and stir until the aldehyde is completely dissolved.

  • To the stirring solution, add cyclopropylamine (0.84 mL, 0.69 g, 12.0 mmol) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes. A slight warming of the solution may be observed. The formation of the imine does not typically cause a significant visual change.

Causality Note: Methanol is an excellent solvent for both the reactants and the sodium borohydride reducing agent. Using a slight excess of the more volatile amine helps to drive the imine formation equilibrium towards the product side.[9]

Step 2: Reduction of the Imine
  • Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.

  • Once cooled, slowly add sodium borohydride (0.57 g, 15.0 mmol) to the stirring solution in small portions over 15-20 minutes.

    • Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the protic methanol solvent.[10][11]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

Step 3: Work-up and Extraction
  • Carefully quench the reaction by slowly adding 50 mL of deionized water to the flask. This will decompose any remaining sodium borohydride.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

Step 4: Hydrochloride Salt Formation
  • Transfer the dried organic filtrate to a clean flask and concentrate under reduced pressure using a rotary evaporator to yield the crude (4-Bromophenyl)(cyclopropyl)methanamine as an oil or semi-solid.

  • Dissolve the crude amine in approximately 50 mL of diethyl ether.

  • While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms. Typically, 6-7 mL is sufficient.

  • Continue stirring for 15-20 minutes at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 75-85%.

Characterization

The final product, (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, should be a white to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.5-9.2 (br s, 2H, -NH₂⁺-), 7.70 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 4.25 (d, J=8.8 Hz, 1H, -CH-N), 1.50-1.35 (m, 1H, cyclopropyl-CH), 0.80-0.50 (m, 4H, cyclopropyl-CH₂).

    • Note: The amine protons will appear as a broad singlet and may exchange with D₂O. Chemical shifts for aromatic protons are characteristic of a 1,4-disubstituted benzene ring.[12]

  • IR (ATR, cm⁻¹): 3000-2800 (N-H stretch, broad), 1590 (C=C aromatic stretch), 1070 (C-N stretch), 1010 (C-Br stretch).[13]

  • Mass Spectrometry (ESI+): For the free base C₁₀H₁₂BrN, calculated m/z 225.02, 227.02 (due to Br isotopes); found [M+H]⁺ 226.03, 228.03.[14]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): Corrosive and water-reactive. Contact with water, acids, or protic solvents like methanol generates flammable hydrogen gas.[15] Handle under an inert atmosphere if possible and add slowly to reaction mixtures. Avoid inhalation of dust.[10]

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Cyclopropylamine: Flammable liquid and corrosive. Causes skin and eye burns.

  • 4-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Hydrochloric Acid Solution: Corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of vapors.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench any residual sodium borohydride carefully before disposal.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. Available at: [Link]

  • Davenport, et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Walsh, et al. (2017). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2018). Modern Developments in the Chemistry of Homoenolates. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.com. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. UCLA Chemistry and Biochemistry. Available at: [Link]

  • University of Washington. (n.d.). Sodium Borohydride SOP. University of Washington. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carlroth.com. Available at: [Link]

  • SynZeal. (n.d.). Oxymetazoline EP Impurity A. Synzeal.com. Available at: [Link]

  • Pharmaffiliates. (n.d.). Oxymetazoline - Impurity A. Pharmaffiliates.com. Available at: [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)(cyclopropyl)methanamine (C10H12BrN). Pubchemlite.com. Available at: [Link]

  • PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... Researchgate.net. Available at: [Link]

  • Redalyc.org. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.org. Available at: [Link]

  • SynThink. (n.d.). Oxymetazoline EP Impurity A. Synthink.com. Available at: [Link]

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines. Patents.google.com.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Orgsyn.org. Available at: [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Reddit.com. Available at: [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Researchgate.net. Available at: [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Mdpi.com. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic-chemistry.org. Available at: [Link]

Sources

Application

Application Note: Advanced Amide Bond Formation Protocols Using (4-Bromophenyl)(cyclopropyl)methanamine

Substrate Profiling & Synthetic Challenges (4-Bromophenyl)(cyclopropyl)methanamine (CAS: 90868-92-1) is a highly specialized α -branched benzylic primary amine utilized in medicinal chemistry to introduce lipophilic, ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Synthetic Challenges

(4-Bromophenyl)(cyclopropyl)methanamine (CAS: 90868-92-1) is a highly specialized α -branched benzylic primary amine utilized in medicinal chemistry to introduce lipophilic, sterically constrained pharmacophores into drug candidates[1].

Despite its utility, this amine presents significant synthetic challenges during amide bond formation. The α -carbon is heavily substituted, flanked by a rigid cyclopropyl ring and a bulky 4-bromophenyl group. This intense steric shielding restricts the conformational freedom of the C–N bond, making the nitrogen lone pair less accessible for nucleophilic attack on activated carbonyls. When standard coupling reagents (e.g., DCC or unoptimized EDC/HOBt) are employed, reactions typically suffer from sluggish kinetics, incomplete conversion, and—if the carboxylic acid partner is chiral—elevated levels of α -epimerization due to prolonged reaction times[2][3].

Mechanistic Insights & Reagent Selection

To overcome the steric barrier of the α -cyclopropyl benzylic system, the choice of activation strategy is causal to the success of the coupling. We recommend two distinct pathways based on the nature of the carboxylic acid:

  • The Kinetically Driven Approach (HATU / DIPEA): For sterically hindered amines, HATU is superior to standard carbodiimides[4]. The carboxylate attacks the uronium salt to form a highly reactive OAt (7-azabenzotriazole) active ester. The critical advantage here is the nitrogen atom at the 7-position of the HOAt ring, which exerts a neighboring-group effect. It hydrogen-bonds with the incoming (4-Bromophenyl)(cyclopropyl)methanamine, pre-organizing the transition state and accelerating the nucleophilic attack despite the steric bulk[4][5].

  • The Epimerization-Suppressed Approach (T3P / Pyridine): If the carboxylic acid partner features an enolizable α -chiral center, the strong basicity of DIPEA combined with slow coupling kinetics can lead to extensive racemization via oxazolone formation. Propylphosphonic anhydride (T3P) combined with a weaker base (pyridine) provides a milder activation pathway. T3P generates a reactive mixed anhydride that couples efficiently with bulky or non-nucleophilic amines while maintaining near-perfect enantiomeric retention[3].

Comparative Reagent Data for Hindered Amines

Coupling SystemActivation IntermediateBase RequiredEpimerization RiskIdeal Use Case for (4-Bromophenyl)(cyclopropyl)methanamine
EDC / HOBt OBt-Active EsterDIPEA or TEAModerateUnhindered aliphatic acids; baseline screening[4].
HATU / DIPEA OAt-Active EsterDIPEA (Stronger)High (for chiral acids)Maximum yield for sterically hindered or unreactive acids[2][4].
T3P / Pyridine Mixed AnhydridePyridine (Weaker)Very LowCoupling with α -chiral acids prone to racemization[3].

Reaction Pathway Visualization

G Acid Carboxylic Acid (Substrate) Carboxylate Carboxylate Intermediate Acid->Carboxylate Add Base Base Base (DIPEA / Pyridine) (Deprotonation) Base->Carboxylate ActiveSpecies Activated Ester / Anhydride (Highly Electrophilic) Carboxylate->ActiveSpecies Add Reagent CouplingReagent Coupling Reagent (HATU or T3P) CouplingReagent->ActiveSpecies Product Target Amide + Byproducts (HOAt / TMU) ActiveSpecies->Product Aminolysis Amine (4-Bromophenyl)(cyclopropyl)methanamine (Sterically Hindered Nucleophile) Amine->Product

Caption: Mechanistic workflow of acid activation and subsequent aminolysis by a sterically hindered amine.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

Optimized for maximum conversion when the carboxylic acid is not prone to epimerization.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (4-Bromophenyl)(cyclopropyl)methanamine (1.1–1.2 equiv)[4]

  • HATU (1.2–1.5 equiv)[2]

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Substrate Dissolution: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv). Dissolve in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Deprotonation (Causality Check): Add DIPEA (3.0 equiv) dropwise at room temperature. Causality: The base must be added before the coupling reagent to ensure the acid is fully deprotonated into the nucleophilic carboxylate, preventing side reactions[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Stir for 15–30 minutes at 0 °C. Causality: Pre-activation at low temperature ensures the complete formation of the OAt-active ester before the bulky amine is introduced, preventing the amine from directly attacking HATU to form an unreactive guanidinium byproduct[4].

  • Aminolysis: Add (4-Bromophenyl)(cyclopropyl)methanamine (1.1 equiv) dropwise or in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Self-Validating Signature: The product mass spectrum will display a distinct 1:1 isotopic doublet (M and M+2) due to the 79Br/81Br isotopes of the 4-bromophenyl group. Once complete, quench with water, extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the tetramethylurea (TMU) byproduct and excess DIPEA[4].

Protocol B: Low-Epimerization T3P-Promoted Coupling

Optimized for α -chiral carboxylic acids where maintaining enantiopurity is critical.

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • (4-Bromophenyl)(cyclopropyl)methanamine (1.1 equiv)

  • T3P (50% solution in EtOAc or DMF, 1.5 equiv)[3]

  • Pyridine (3.0 equiv)[3]

  • Anhydrous EtOAc or 2-MeTHF

Step-by-Step Methodology:

  • Substrate Mixing: In a dry flask, dissolve the chiral carboxylic acid (1.0 equiv) and (4-Bromophenyl)(cyclopropyl)methanamine (1.1 equiv) in anhydrous EtOAc[3].

  • Base Addition (Causality Check): Add Pyridine (3.0 equiv) to the stirring solution. Causality: Pyridine is specifically chosen over DIPEA because its lower basicity prevents the abstraction of the α -proton of the chiral acid, thereby shutting down the oxazolone-mediated racemization pathway[3].

  • Controlled Activation: Cool the mixture to 0 °C. Add the T3P solution (1.5 equiv) dropwise over 10 minutes. Causality: T3P activation is mildly exothermic; dropwise addition controls the formation of the mixed anhydride, ensuring a smooth, low-temperature coupling[3].

  • Reaction & Workup: Stir at room temperature for 12–24 hours. Monitor by TLC/LC-MS. Upon completion, quench with water. The T3P byproducts are highly water-soluble[3]. Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over MgSO₄ and concentrate.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13, 5048-5051. Organic Chemistry Portal. URL:[Link]

  • Due-Hansen, M. E., et al. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." RSC Advances, 2016. URL:[Link]

  • National Institutes of Health (NIH). "(4-Bromophenyl)(cyclopropyl)methanamine | C10H12BrN | CID." PubChem / Common Chemistry. URL:[Link]

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (4-Bromophenyl)(cyclopropyl)methanamine HCl in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of (4-Bromophenyl)(cyclopropyl)methanamine HCl in organic solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of (4-Bromophenyl)(cyclopropyl)methanamine HCl in organic solvents. This compound—a primary amine isolated as a hydrochloride salt—presents a classic dichotomy in synthetic chemistry and drug development: the salt form offers excellent shelf-stability and handling properties, but its ionic nature severely restricts its solubility in common organic reaction media.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring your downstream assays and syntheses proceed without interruption.

Diagnostic Workflow

Before altering your experimental design, use the following decision matrix to determine the most efficient path for solubilizing your compound based on your downstream requirements.

G start Solubility Issue: (4-Bromophenyl)(cyclopropyl)methanamine HCl Insoluble in Organic Solvent q1 Can the downstream reaction tolerate the free amine? start->q1 path_freebase Yes: Perform Freebasing (Liquid-Liquid Extraction) q1->path_freebase Yes path_salt No: Must retain HCl salt form q1->path_salt No sol_freebase Extract into DCM/EtOAc (High Organic Solubility) path_freebase->sol_freebase q2 Can polar aprotic solvents be used? path_salt->q2 sol_polar Use DMSO or DMF (Dissolves HCl salt) q2->sol_polar Yes sol_ptc Use Phase-Transfer Catalyst (e.g., Crown Ethers) q2->sol_ptc No

Decision matrix for troubleshooting (4-Bromophenyl)(cyclopropyl)methanamine HCl solubility.

FAQ 1: Mechanistic Causality of Solubility Issues

Q: Why does (4-Bromophenyl)(cyclopropyl)methanamine HCl precipitate or refuse to dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?

A: The solubility issue stems from the fundamental thermodynamics of solvation. In its hydrochloride form, the primary amine is protonated ( R−NH3+​ ) and paired with a chloride counterion ( Cl− ). This ionic pair forms a highly stable crystal lattice. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome the lattice energy and stabilize the separated ions[1].

Common organic solvents like DCM ( ϵ=8.93 ) and EtOAc ( ϵ=6.02 ) are non-polar to moderately polar aprotic solvents. They lack the capacity to solvate the charged ammonium and chloride ions. Consequently, the equilibrium heavily favors the solid crystal lattice over the solvated state. To achieve solubility in these solvents, you must either disrupt the ionic bond by converting the salt to its neutral "freebase" form[2], or switch to a solvent capable of ion solvation[3].

FAQ 2: Solvent Selection & Quantitative Data

Q: What are the expected solubility profiles for the HCl salt versus the freebase form across different solvents?

A: The solubility profile flips entirely depending on the protonation state of the primary amine. Below is a quantitative summary of solvent properties and their empirical compatibility with both forms of the compound.

SolventDielectric Constant ( ϵ )Solubility: HCl Salt FormSolubility: Freebase FormRecommended Use Case
Water ( H2​O ) 80.1High (>50 mg/mL)LowAqueous extraction / Salt storage
Dimethyl Sulfoxide (DMSO) 46.7High (~20-30 mg/mL)Highin vitro assays / Polar reactions
Methanol (MeOH) 32.7Moderate to HighHighProtic reaction media
Dichloromethane (DCM) 8.93Low (<1 mg/mL)High Halogenated organic extraction
Ethyl Acetate (EtOAc) 6.02Very LowHigh Standard organic extraction
Hexanes 1.89InsolubleModerateNon-polar chromatography

Note: Solubility values are empirical estimates based on primary amine hydrochloride behavior[3].

FAQ 3: The Freebasing Protocol (Step-by-Step)

Q: How can I convert the HCl salt to the free amine to achieve organic solubility without degrading the compound?

A: "Freebasing" is the standard protocol for liberating the neutral amine from its hydrochloride salt[2]. Because primary alkyl/benzyl amines typically have a pKa​ in the range of 9.5 to 11.0[4], you must raise the pH of the aqueous environment at least 1-2 units above the pKa​ to ensure >99% conversion to the uncharged, organic-soluble freebase.

Self-Validating Freebasing Protocol:

  • Suspension: Suspend 1.0 equivalent of (4-Bromophenyl)(cyclopropyl)methanamine HCl in distilled water (approx. 10 mL per gram of compound). The salt will dissolve, yielding a slightly acidic solution.

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate ( Na2​CO3​ ) dropwise while stirring.

  • Validation (Critical Causality Step): Check the aqueous layer with pH paper. Continue adding base until the pH is strictly ≥11 . Why? Failing to reach pH 11 will leave a significant fraction of the amine protonated, resulting in poor extraction yields, persistent emulsions, and material loss in the aqueous phase.

  • Extraction: Add an equal volume of DCM or EtOAc. The neutral freebase, now highly lipophilic, will partition into the organic layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously (venting frequently) and allow the layers to separate. Collect the bottom organic layer (if using DCM) or top organic layer (if using EtOAc).

  • Washing & Drying: Wash the combined organic layers once with brine (to remove residual water and inorganic salts), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter. Validation: The organic layer should be perfectly clear, indicating no trapped water micro-droplets.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure (4-Bromophenyl)(cyclopropyl)methanamine freebase.

Workflow step1 1. Suspend HCl Salt in H2O step2 2. Add Base (1M NaOH, pH > 11) step1->step2 step3 3. Add Organic Solvent (DCM or EtOAc) step2->step3 step4 4. Phase Separation (Aqueous vs Organic) step3->step4 step5 5. Dry Organic Layer (Na2SO4) & Concentrate step4->step5

Step-by-step liquid-liquid extraction workflow for freebasing amine hydrochlorides.

FAQ 4: Alternative Approaches (Co-solvents & Phase Transfer)

Q: What if my downstream application (e.g., a specific coupling reaction or biological assay) requires the HCl salt form to remain intact, but I need it dissolved in an organic medium?

A: If freebasing is not an option, you must manipulate the solvent environment to accommodate the charged species:

  • Polar Aprotic Solvents: Switch your reaction solvent to DMSO or N,N-Dimethylformamide (DMF). These solvents possess high dielectric constants and strong dipole moments, allowing them to effectively solvate the amine hydrochloride salt without breaking the ionic bond[3].

  • Phase-Transfer Catalysis (PTC): If you must use a non-polar solvent (like toluene or DCM), introduce a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt. The catalyst encapsulates the charged ions, masking their polarity and dragging the intact salt into the organic phase.

  • Sonication & Gentle Heating: Amine hydrochlorides often suffer from slow dissolution kinetics. Applying ultrasonic bath sonication for 10-15 minutes at 40°C can provide the activation energy required to break the crystal lattice in moderately polar solvent mixtures.

References
  • Chemistry LibreTexts. "23.1: Properties of amines." LibreTexts Organic Chemistry.[Link]

  • Wikipedia. "Free base." Wikimedia Foundation.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amination Workflows for (4-Bromophenyl)(cyclopropyl)methanamine

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with (4-Bromophenyl)(cyclopropyl)methanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with (4-Bromophenyl)(cyclopropyl)methanamine .

Working with this specific molecule presents a unique dual-challenge in organic synthesis:

  • Severe Steric Hindrance : The primary amine is situated on an α -carbon branched with both a cyclopropyl ring and an aryl ring. This creates a highly congested steric topology that severely retards nucleophilic attack and transition-metal coordination.

  • Bifunctional Cross-Reactivity : The molecule contains both a nucleophile (the primary amine) and an electrophile (the 4-bromophenyl moiety), making it highly susceptible to unwanted oligomerization during cross-coupling workflows.

Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to overcome these bottlenecks.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to N-arylate the primary amine using a standard Pd(OAc)₂ / BINAP system, but I only recover starting material. Why? A1: BINAP is a bidentate ligand that creates a tight, rigid coordination sphere around the Palladium center[1]. When attempting to coordinate an α -branched primary amine like (4-Bromophenyl)(cyclopropyl)methanamine, the steric clash between the bulky cyclopropyl/aryl branches and the bidentate phosphine prevents the amine from binding to the Pd(II) intermediate. To overcome this, you must switch to a bulky, flexible monodentate dialkylbiaryl phosphine ligand like BrettPhos or GPhos . These are specifically engineered with a wide bite angle to accommodate the steric bulk of α -chiral and α -branched primary amines[2].

Q2: When I subject this molecule to Buchwald-Hartwig conditions to aminate the aryl bromide moiety, I get an intractable polymeric gum. How do I prevent this? A2: You are observing intermolecular self-condensation. Because your substrate contains both an active aryl bromide and an unprotected primary amine, the Pd catalyst will continuously couple the molecules together into oligomers. Causality: The intramolecular reaction to form a highly strained ring is kinetically unfavorable, so intermolecular polymerization dominates. Solution: You must transiently protect the primary amine (e.g., as a Boc or Cbz carbamate) prior to subjecting the aryl bromide to cross-coupling conditions.

Q3: How can I selectively N-arylate the hindered amine without the internal aryl bromide reacting? A3: This requires strict kinetic control. Aryl bromides readily undergo oxidative addition with Pd(0). If you use an external aryl chloride as your coupling partner, the catalyst will preferentially attack the internal aryl bromide. To achieve chemoselectivity:

  • Use an Aryl Iodide as the external coupling partner.

  • Employ a highly active catalyst like GPhos Pd G3 , which allows the reaction to proceed at room temperature[2]. At room temperature, the oxidative addition into the Ar-I is orders of magnitude faster than into the Ar-Br, allowing selective N-arylation.

Q4: Reductive amination using this amine as a nucleophile is extremely slow. How do I force the reaction? A4: The steric bulk of the α -cyclopropyl group prevents the efficient formation of the intermediate imine. Standard conditions (e.g., NaBH(OAc)₃ in DCE) will fail because the imine never forms. You must decouple the steps: first, force imine formation using a strong Lewis acid (e.g., TiCl4​ ) or aggressive dehydration (Dean-Stark trap with molecular sieves), and only then add the reducing agent (e.g., NaBH3​CN ).

Part 2: Data Presentation & Strategy Matrices

Table 1: Catalyst & Ligand Selection for α -Branched Amines
Ligand SystemDenticityEfficacy for α -Branched AminesPrimary Mechanism of Action / Benefit
BINAP / DPPF BidentatePoorRigid coordination sphere blocks bulky amine binding[1].
XPhos MonodentateModerateGood for secondary amines, but struggles with dual α -branching.
BrettPhos MonodentateHighWide bite angle accommodates cyclopropyl steric bulk[2].
GPhos MonodentateVery HighEnables room-temperature coupling, preventing Ar-Br side reactions[2].
Table 2: Chemoselectivity Matrix for Bifunctional Amination
Target Reaction SiteCompeting SiteRequired StrategyRecommended Reagents
Primary Amine (N-Arylation)Aryl BromideKinetic Control (Room Temp)Aryl Iodide, GPhos Pd G3, NaOtBu
Aryl Bromide (C-N Coupling)Primary AmineTransient Protection Boc2​O , then BrettPhos Pd G3
Primary Amine (Alkylation)Aryl BromideReductive Amination TiCl4​ (Imine formation), NaBH3​CN

Part 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Clash with Cyclopropyl/Aryl) OxAdd->AmineCoord Hindered Amine Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Release Product N-Functionalized Product RedElim->Product Product Yield

Pd-Catalyzed C-N Coupling Cycle Highlighting Steric Bottlenecks.

Workflow Start Target: Amination of Alpha-Branched Amine Check1 Is the aryl bromide reacting (oligomerization)? Start->Check1 Path1A Yes: Protect Amine (Boc/Cbz) Check1->Path1A Side reactions Path1B No: Proceed to Coupling Check1->Path1B Selective Check2 Low Yield / No C-N Bond? Path1B->Check2 Path2A Change Ligand to BrettPhos or GPhos Check2->Path2A Steric Clash Path2B Increase Temp / Base (NaOtBu -> LHMDS) Check2->Path2B Poor Deprotonation Success Successful Amination Path2A->Success Path2B->Success

Decision Matrix for Troubleshooting Alpha-Branched Amine Coupling.

Part 4: Validated Experimental Protocols

Protocol A: Room-Temperature Chemoselective N-Arylation (Kinetic Control)

Objective: N-arylate the hindered primary amine without triggering the internal aryl bromide.

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with (4-Bromophenyl)(cyclopropyl)methanamine (1.0 equiv, 0.5 mmol), an external Aryl Iodide (1.2 equiv, 0.6 mmol), GPhos Pd G3 precatalyst (2 mol%), and GPhos ligand (2 mol%).

  • Base Addition : Add sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Self-Validation Check: Ensure the base is a free-flowing white powder; clumped base indicates moisture degradation, which will irreversibly poison the active Pd(0) species.

  • Solvent : Add anhydrous THF (2.5 mL) to achieve a 0.2 M concentration.

  • Reaction : Seal the vial, remove from the glovebox, and stir vigorously at 25 °C (Room Temperature) for 4-6 hours.

    • Self-Validation Check: The solution should transition from yellow to a deep red/brown, indicating the successful formation of the active monoligated Pd(0) species and subsequent oxidative addition.

  • Workup : Quench with water (5 mL) to destroy unreacted base. Extract with EtOAc (3 x 5 mL). The retention of the aryl bromide moiety can be confirmed via LC-MS (look for the characteristic 1:1 isotopic M/M+2 doublet of the unreacted bromine atom).

Protocol B: Transient Protection for Aryl Bromide Amination

Objective: Protect the bulky amine to allow Buchwald-Hartwig amination of the aryl bromide moiety.

  • Protection : Dissolve (4-Bromophenyl)(cyclopropyl)methanamine (1.0 equiv) in DCM (0.2 M). Add Et3​N (2.0 equiv) and Boc2​O (1.5 equiv). Stir at 40 °C for 12 hours.

    • Self-Validation Check: Due to the α -branching, Boc protection is slower than normal. Monitor by TLC (Ninhydrin stain) until the primary amine spot completely disappears.

  • Cross-Coupling : Isolate the Boc-protected intermediate. In a glovebox, combine the intermediate (1.0 equiv), an external amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), and Cs2​CO3​ (2.0 equiv) in anhydrous 1,4-dioxane.

  • Heating : Stir at 90 °C for 12 hours.

    • Causality: Cs2​CO3​ is used instead of NaOtBu to prevent premature cleavage of the Boc group, which can occur under strongly basic alkoxide conditions at elevated temperatures[3].

  • Deprotection : Treat the purified coupled product with 20% TFA in DCM for 2 hours at room temperature to reveal the free amine.

Sources

Troubleshooting

Minimizing side reactions when using (4-Bromophenyl)(cyclopropyl)methanamine HCl

Welcome to the Technical Support Center for (4-Bromophenyl)(cyclopropyl)methanamine HCl (CAS: 2055840-36-1). This bifunctional building block features a nucleophilic primary amine, a reactive aryl bromide, and a strained...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Bromophenyl)(cyclopropyl)methanamine HCl (CAS: 2055840-36-1). This bifunctional building block features a nucleophilic primary amine, a reactive aryl bromide, and a strained cyclopropyl ring. While this orthogonal reactivity is highly valuable for synthesizing complex molecular architectures, it also presents specific challenges regarding chemoselectivity and side reactions.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure experimental success.

Troubleshooting & FAQs: Minimizing Side Reactions

Q1: I am trying to N-alkylate the primary amine, but my LC-MS shows a complex mixture of secondary and tertiary amines. How do I prevent over-alkylation? A1: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control. Because the newly formed secondary amine benefits from the electron-donating inductive effect of the added alkyl group, it becomes more nucleophilic than the starting primary amine. This kinetic reality leads to rapid over-alkylation. Solution: Abandon direct alkylation in favor of reductive amination. By reacting the amine with an aldehyde or ketone to form an imine, and subsequently reducing it in situ, you restrict the reaction to a single alkylation event, as detailed in the 1[1].

Q2: I need to perform a Suzuki-Miyaura cross-coupling on the 4-bromophenyl group, but the reaction stalls and the catalyst turns black immediately. What is happening? A2: The free primary amine is a strong σ -donor. It can competitively coordinate to the palladium center, displacing your phosphine ligands and forming a stable, catalytically inactive Pd-amine complex (catalyst poisoning). Furthermore, unprotected primary amines can undergo unintended intra- or intermolecular Buchwald-Hartwig amination with the aryl bromide[2]. Solution: You must mask the primary amine before attempting transition-metal catalysis. Protect the amine as a tert-butyl carbamate (Boc) or trifluoroacetamide. This reduces the nitrogen's nucleophilicity and lone-pair availability, allowing the palladium catalyst to selectively insert into the C-Br bond.

Q3: During a Friedel-Crafts reaction using this building block, my NMR shows the disappearance of the cyclopropyl signals (0.5–1.0 ppm) and the appearance of acyclic alkyl chains. Why? A3: Cyclopropyl groups possess significant Baeyer ring strain (~27.5 kcal/mol). Under highly electrophilic conditions (e.g., in the presence of strong Lewis acids like AlCl 3​ or TiCl 4​ ), the cyclopropyl ring undergoes electrophilic ring-opening to form a more stable carbocation, relieving the strain. Solution: Avoid strong Lewis acids. If Lewis acid catalysis is mandatory, substitute with milder alternatives (e.g., ZnCl 2​ or Sc(OTf) 3​ ) and strictly maintain cryogenic temperatures (-78 °C) to suppress the activation energy required for ring cleavage.

Q4: My nucleophilic substitution reaction isn't proceeding at all. I am using the HCl salt directly from the bottle. A4: The compound is supplied as a hydrochloride salt, meaning the amine is protonated (an ammonium ion) and lacks the free lone pair required to act as a nucleophile. Solution: You must "free-base" the compound. Add a stoichiometric excess (1.5–2.0 eq) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) directly to your reaction mixture to liberate the reactive free amine.

Quantitative Data & Reaction Optimization

The following tables summarize the expected product distributions and yields when applying the optimized strategies discussed above.

Table 1: Impact of Alkylation Strategy on Product Distribution

Method Reagents Primary Amine Remaining Desired Secondary Amine Unwanted Tertiary Amine

| Direct Alkylation | R-Br, K 2​ CO 3​ , DMF, 80 °C | < 5% | 35 - 45% | 50 - 60% | | Reductive Amination | R-CHO, NaBH(OAc) 3​ , DCE, RT | < 2% | > 95% | < 2% | Note: Data modeled on orthogonal reactivity profiles of bifunctional aryl bromide/primary amine scaffolds[1].

Table 2: Catalyst Poisoning in Suzuki Coupling (Aryl Bromide Functionalization)

Substrate State Catalyst System Additive Conversion to Coupled Product Major Side Reaction Observed

| Unprotected Amine | Pd(dppf)Cl 2​ | K 2​ CO 3​ | < 10% | Catalyst poisoning, Buchwald-Hartwig oligomerization | | Boc-Protected Amine | Pd(dppf)Cl 2​ | K 2​ CO 3​ | > 90% | None (Clean conversion) |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) and causality explanations so you can verify the reaction is proceeding correctly at each step.

Protocol A: Controlled Reductive Amination (Minimizing Over-alkylation)

Objective: Selectively synthesize a secondary amine without triggering tertiary amine formation.

  • Free-basing and Imine Formation:

    • Action: Suspend (4-Bromophenyl)(cyclopropyl)methanamine HCl (1.0 eq, 262.6 g/mol ) in dry 1,2-dichloroethane (DCE) (0.2 M). Add DIPEA (1.2 eq) and the target aldehyde (1.0 eq). Stir at room temperature for 1 hour.

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic lone pair. DCE is chosen over DCM due to its superior solubility profile for imine intermediates.

    • Validation: The initial heterogeneous suspension will transition into a clear solution as the HCl salt is neutralized and the imine forms.

  • Selective Reduction:

    • Action: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise over 10 minutes. Stir for 4 hours at room temperature.

    • Causality: NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing any unreacted aldehyde, preventing side reactions.

    • Validation: Monitor by LC-MS. The starting material mass [M+H] + = 226.02 m/z[3] will disappear, replaced by the mass of the secondary amine. A TLC plate stained with ninhydrin will show the fading of the primary amine's characteristic purple spot.

  • Quench and Workup:

    • Action: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Boc-Protection Prior to Cross-Coupling

Objective: Mask the primary amine to prevent Pd-catalyst poisoning during aryl bromide functionalization.

  • Reaction Setup:

    • Action: Dissolve the amine HCl salt (1.0 eq) in DCM (0.3 M). Add Triethylamine (Et 3​ N) (2.5 eq) followed by dropwise addition of Boc-anhydride (Boc 2​ O) (1.1 eq).

    • Causality: Et 3​ N serves a dual purpose: 1.0 eq neutralizes the HCl salt, and the remaining 1.5 eq acts as a base catalyst to drive the nucleophilic attack on Boc 2​ O.

    • Validation: Mild effervescence (CO 2​ gas evolution) will be observed immediately upon Boc 2​ O addition. This visual cue confirms the activation of the anhydride and the progression of the reaction.

  • Workup and Isolation:

    • Action: Stir for 2 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

    • Causality: The 1M HCl wash is critical; it protonates and removes any trace unreacted primary amine and residual Et 3​ N into the aqueous layer, ensuring the isolated Boc-protected product is highly pure.

    • Validation: TLC (Hexanes/EtOAc) visualized under UV (254 nm) will show a new, higher R f​ spot. Crucially, this new spot will not stain with ninhydrin, confirming the primary amine is fully protected.

Mechanistic Workflows

The following diagram illustrates the logical decision tree for orthogonal functionalization of this building block, ensuring chemoselectivity is maintained.

Workflow Start (4-Bromophenyl)(cyclopropyl) methanamine HCl FreeBase Free-Basing (DIPEA or NaHCO3) Start->FreeBase AminePath Target: Amine Functionalization FreeBase->AminePath BromoPath Target: Aryl Bromide Coupling FreeBase->BromoPath ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Prevents Over-alkylation AminePath->ReductiveAmination Protection Amine Protection (Boc2O, Et3N) Prevents Pd-poisoning BromoPath->Protection Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid, Base) Protection->Suzuki Deprotection Deprotection (TFA/DCM) Suzuki->Deprotection

Orthogonal functionalization workflow for (4-Bromophenyl)(cyclopropyl)methanamine.

References

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (1-(4-bromophenyl)cyclopropyl)methanamine (C10H12BrN) - PubChemLite Source: Université du Luxembourg URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride Purity: A Comparative Guide

Executive Summary (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 771583-34-7) is a highly versatile, polar building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 771583-34-7) is a highly versatile, polar building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and central nervous system (CNS) therapeutics[1]. As a critical intermediate, its purity directly impacts the efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs). This guide objectively compares standard chromatographic approaches against optimized methodologies, providing a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination.

The Analytical Challenge: Causality in Chromatographic Behavior

Developing a stability-indicating HPLC method for this compound presents two distinct physicochemical challenges:

  • Highly Basic Amine Moiety: The cyclopropyl methanamine group is highly basic (pKa ~9.5). On standard, un-endcapped silica stationary phases, this leads to severe secondary interactions with residual silanols via ion-exchange mechanisms, resulting in unacceptable peak tailing and poor theoretical plate counts.

  • Halogenated Aromatic Ring: The 4-bromophenyl group is electron-rich and highly polarizable. Resolving process impurities—such as debrominated analogs or positional isomers (e.g., 2-bromo or 3-bromo derivatives)—requires a stationary phase capable of recognizing subtle differences in spatial arrangement and electron density.

Method Comparison & Selection: C18 vs. HILIC vs. Biphenyl

To establish a robust protocol, we compared three distinct chromatographic chemistries to determine the most effective retention and separation mechanism:

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic dispersion forces. It failed to provide adequate retention for the polar amine without highly aqueous conditions and exhibited poor selectivity for halogenated isomers.

  • HILIC (Hydrophilic Interaction): Provided excellent retention and peak shape for the basic amine but lacked the structural selectivity required to resolve the brominated aromatic impurities from the main peak.

  • Biphenyl Phase: The optimal choice. Biphenyl columns utilize a dual-retention mechanism. The dual-ring structure provides enhanced π−π and dipole-dipole interactions[2], which are highly selective for halogenated aromatics. When combined with a low-pH mobile phase to protonate the amine and suppress silanol ionization, it delivers sharp peaks and baseline resolution of all critical pairs.

ColumnSelection A Target Analyte: (4-Bromophenyl)(cyclopropyl)methanamine HCl B1 Highly Basic Amine (pKa ~9.5) A->B1 B2 Halogenated Aromatic Ring (Pi-electron rich) A->B2 C1 Standard C18 Column (Hydrophobic) B1->C1 Default C2 HILIC Column (Polar Retention) B1->C2 Alternative C3 Biphenyl Column (Pi-Pi & Dipole) B2->C3 Targeted D1 Severe Peak Tailing Poor Isomer Resolution C1->D1 D2 Good Amine Retention Weak Aromatic Selectivity C2->D2 D3 Excellent Peak Shape Optimal Impurity Resolution C3->D3

Fig 1. Chromatographic selection logic based on analyte physiochemical properties.

Quantitative Column Performance Data

The following table summarizes the experimental data obtained during the column screening phase (using a standardized 5-95% Acetonitrile gradient with 0.1% TFA).

Column ChemistryRetention Time (min)USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Debromo ImpurityTheoretical Plates ( N )Suitability
Standard C18 3.22.4 (Fail)1.1 (Fail)4,200Not Recommended
HILIC (Bare Silica) 8.51.2 (Pass)0.8 (Fail)9,500Poor Selectivity
Core-Shell Biphenyl 5.81.1 (Pass)3.4 (Pass)14,800Optimal

Validated HPLC Protocol (Biphenyl Method)

This optimized protocol is designed as a self-validating system. System suitability testing (SST) criteria must be met prior to any sample analysis to ensure trustworthiness.

Step-by-Step Methodology:

  • Column: Core-shell Biphenyl, 100 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a strong ion-pairing agent. It masks residual silanols on the silica surface and ensures the basic cyclopropyl methanamine moiety remains fully protonated, preventing secondary ion-exchange interactions and eliminating peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% 60% B

    • 8.0 - 10.0 min: 60% 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 12.1 min: 95% 5% B (Re-equilibration for 3 mins).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and sharpening peak profiles.

  • Detection: UV at 220 nm (Optimal absorbance for the bromophenyl chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: Water:Acetonitrile (80:20, v/v).

ICH Q2(R2) Method Validation Workflow

To ensure authoritative grounding, the method was validated strictly according to ICH Q2(R2)[3] and USP <1225>[4] guidelines. Modern validation frameworks treat the analytical procedure as a dynamic lifecycle rather than a static event, focusing heavily on "fitness for purpose".

  • System Suitability Testing (SST): Before validation parameters are assessed, the system must self-validate. Acceptance criteria: USP Tailing Factor ≤1.5 , %RSD of 5 replicate standard injections ≤2.0% , and Resolution ( Rs​ ) ≥2.0 between the API and its closest impurity.

  • Specificity: Blank diluent and forced degradation samples (acid, base, peroxide, heat, UV) were injected. The biphenyl column demonstrated absolute specificity, with no interfering peaks at the retention time of (4-Bromophenyl)(cyclopropyl)methanamine. Peak purity angle was confirmed to be less than the peak purity threshold via a PDA detector.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ, 0.05% of nominal concentration) up to 120% of the target specification. The correlation coefficient ( R2 ) was >0.999 , proving the method's quantitative reliability across the reportable range[3].

  • Accuracy & Precision:

    • Repeatability (Intra-day): Six independent sample preparations yielded an assay %RSD of 0.6%.

    • Intermediate Precision (Inter-day): Performed by a second analyst on a different day using a different HPLC system. The combined %RSD was 0.8%, well within the ≤2.0% specification.

    • Accuracy: Spike-recovery experiments at 50%, 100%, and 150% levels showed recoveries between 99.2% and 100.8%.

  • Robustness: Deliberate, minor variations were introduced to the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH. The method consistently met all SST criteria, proving its fitness for purpose in routine quality control environments[5].

ValidationWorkflow S1 Phase 1: System Suitability (SST) Tailing Factor ≤ 1.5, %RSD ≤ 2.0% S2 Phase 2: ICH Q2(R2) Core Validation S1->S2 V1 Specificity No interference from blank/impurities S2->V1 V2 Linearity & Range R² ≥ 0.999 (LOQ to 120%) S2->V2 V3 Accuracy & Precision Recovery 98-102%, Inter-day RSD < 2% S2->V3 S3 Phase 3: Method Robustness Temp (±5°C), Flow (±10%), pH (±0.2) V1->S3 V2->S3 V3->S3 S4 Validated Method Ready for Batch Release & Stability Testing S3->S4

Fig 2. ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

Conclusion

For the purity testing of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, standard C18 methods compromise scientific integrity due to poor amine retention and inadequate structural selectivity. By transitioning to a Biphenyl stationary phase and validating the procedure under ICH Q2(R2) guidelines, laboratories can achieve a highly robust, self-validating analytical method. The enhanced π−π interactions provide the critical resolution needed for halogenated impurities, ensuring the highest standards in pharmaceutical quality control.

References

  • Title : USP <1225> Method Validation - BA Sciences Source : basciences.com URL :[Link]

  • Title : Validation of Analytical Procedures Q2(R2) - ICH Source : ich.org URL :[Link]

  • Title : Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source : gmp-compliance.org URL :[Link]

  • Title : USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source : investigationsquality.com URL :[Link]

  • Title :[1-(4-Bromophenyl)cyclopropyl]methanamine, min 98%, 5 grams Source : calpaclab.com URL :[Link]

  • Title : Using Selectivity to Optimize UHPLC Separations | Pharmaceutical Technology Source : pharmtech.com URL :[Link]

Sources

Comparative

Comprehensive Reactivity Comparison: (4-Bromophenyl)(cyclopropyl)methanamine vs. (4-Chlorophenyl) Analogs

Strategic Context in Drug Development The incorporation of sp³-rich motifs like the cyclopropylmethanamine group is a proven strategy in modern drug discovery to improve the solubility, metabolic stability, and target sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The incorporation of sp³-rich motifs like the cyclopropylmethanamine group is a proven strategy in modern drug discovery to improve the solubility, metabolic stability, and target specificity of active pharmaceutical ingredients (APIs). When utilizing these building blocks as electrophiles in library synthesis or fragment-based drug discovery (FBDD), the choice of the para-halogen—specifically bromine versus chlorine—dictates the entire synthetic strategy.

This guide provides an objective, data-driven comparison of the reactivity profiles of (4-Bromophenyl)(cyclopropyl)methanamine and its (4-Chlorophenyl) analog, focusing on transition-metal catalyzed cross-coupling and metal-halogen exchange.

Expert Insight: To evaluate these molecules as electrophiles in cross-coupling or metallation, the primary amine must first be masked (e.g., via Boc- or Cbz-protection). Unprotected primary amines will competitively bind to transition metal catalysts, leading to catalyst poisoning, or undergo rapid intermolecular self-condensation.

Physicochemical & Electronic Profiling

The fundamental divergence in reactivity between the two analogs stems from the carbon-halogen bond dissociation energy (BDE) and the polarizability of the halogen atom.

  • Bond Dissociation Energy: The C–Cl bond is significantly stronger (BDE: ~330–407 kJ/mol) compared to the C–Br bond[1][2]. This higher energy barrier makes the cleavage of the C–Cl bond the primary energetic bottleneck in most transformations.

  • Inductive Effects: Chlorine is slightly more electronegative than bromine, rendering the aryl ring of the chloro-analog marginally more electron-deficient. However, bromine's larger atomic radius makes its electron cloud more polarizable, facilitating transition states that require charge stabilization.

Catalytic Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the nature of the aryl halide fundamentally alters the catalytic cycle's rate-determining step (RDS)[3][4].

The Aryl Bromide Advantage

For the 4-bromo analog, oxidative addition (OA) to the Pd(0) catalyst is rapid. Kinetic isotope effect (KIE) studies and reaction progress kinetic analysis reveal that because OA is fast, the RDS often shifts downstream to either amine coordination/deprotonation or reductive elimination[3][4]. Consequently, standard, cost-effective ligands like BINAP, dppf, or Xantphos are highly effective.

The Aryl Chloride Challenge

Conversely, the high BDE of the 4-chloro analog strictly dictates that oxidative addition remains the irreversible, rate-determining step[2][3]. To overcome this, the reaction necessitates specialized, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to force the Pd(0) center to insert into the stubborn C–Cl bond[2][5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst ArBr (4-Bromophenyl)... Fast Oxidative Addition Pd0->ArBr Low Energy Barrier ArCl (4-Chlorophenyl)... Slow OA (RDS) Pd0->ArCl High Energy Barrier PdII Pd(II) Aryl Halide Complex ArBr->PdII ArCl->PdII Trans Nucleophile Coordination & Deprotonation PdII->Trans RE Reductive Elimination (Product Release) Trans->RE RDS for Ar-Br RE->Pd0 Catalyst Regeneration

Divergent rate-determining steps in Pd-catalyzed cross-coupling for aryl bromides vs chlorides.

Metal-Halogen Exchange Dynamics

The synthesis of complex APIs often requires converting the aryl halide into a nucleophile via lithium-halogen or magnesium-halogen exchange.

  • 4-Bromo Analog: Undergoes rapid and quantitative lithium-halogen exchange with n-BuLi at -78 °C in under 15 minutes. The process is highly efficient and outcompetes side reactions[6].

  • 4-Chloro Analog: Aryl chlorides are notoriously difficult to engage in metal-halogen exchange[6]. Treatment with n-BuLi at -78 °C results in negligible conversion. Forcing conditions (e.g., using t-BuLi at higher temperatures or Rieke magnesium) often leads to competing ortho-deprotonation or degradation of the cyclopropylmethanamine scaffold.

HalogenExchange Start Boc-Protected Aryl Halide Cool Cool to -78°C in dry THF Start->Cool AddLi Add n-BuLi (1.05 equiv) Cool->AddLi Br Ar-Br Pathway Rapid Li-Hal Exchange AddLi->Br Cl Ar-Cl Pathway Sluggish / Deprotonation AddLi->Cl Trap Electrophile Quench (e.g., DMF) Br->Trap High Yield Cl->Trap Complex Mixture

Workflow for lithium-halogen exchange demonstrating the kinetic advantage of the bromo analog.

Quantitative Data Comparison

Table 1: Reactivity & Kinetic Parameters
Parameter(4-Bromophenyl) Analog(4-Chlorophenyl) Analog
C–X Bond Dissociation Energy ~280 kJ/mol~330–407 kJ/mol
Oxidative Addition Rate (Pd) Fast (Often not the RDS)Slow (Strictly the RDS)
Li-Halogen Exchange (n-BuLi, -78°C) Complete in < 15 minutesNegligible
Preferred Pd Ligands BINAP, dppf, XantphosXPhos, BrettPhos, RuPhos
Typical Reaction Temp (Coupling) 60–80 °C90–110 °C
Table 2: Optimal Reaction Conditions for Functionalization
TransformationSubstrateCatalyst/Reagent SystemTime to >95% Conv.
Buchwald-Hartwig Bromo-analog2 mol% Pd₂(dba)₃, 4 mol% BINAP, NaOtBu2 hours (80 °C)
Buchwald-Hartwig Chloro-analog2 mol% Pd₂(dba)₃, 4 mol% XPhos, NaOtBu12 hours (100 °C)
Formylation Bromo-analog1.05 eq n-BuLi (-78 °C), then DMF30 minutes
Formylation Chloro-analog2.0 eq t-BuLi (-78 °C to -20 °C), then DMF>4 hours (Low Yield)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms (e.g., internal standards for mass-balance tracking) to definitively prove causality rather than just listing steps.

Protocol A: Kinetic Evaluation of Buchwald-Hartwig Amination

Objective: Compare the oxidative addition kinetics of the Br vs. Cl analogs.

  • Preparation & Protection: Ensure the cyclopropylmethanamine is Boc-protected to prevent catalyst poisoning.

  • Reaction Assembly (Glovebox):

    • To an oven-dried vial, add the Boc-protected aryl halide (0.5 mmol), morpholine (0.6 mmol), and NaOtBu (0.7 mmol).

    • Add Pd₂(dba)₃ (0.01 mmol) and the selected ligand (0.02 mmol).

  • Internal Validation Matrix: Add exactly 0.1 mmol of dodecane as an internal standard. This creates a self-validating system: the sum of the unreacted starting material and the formed product must equal 100% relative to the dodecane peak area on the GC-FID. Any deviation indicates side reactions (e.g., hydrodehalogenation).

  • Execution & Sampling: Dissolve in 2.0 mL anhydrous toluene. Heat to 80 °C.

  • Kinetic Monitoring: Withdraw 20 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL EtOAc / 0.5 mL H₂O. Analyze the organic layer via GC-FID.

    • Expected Result: The bromo-analog will show >80% conversion at 30 minutes. The chloro-analog will show <5% conversion unless XPhos/BrettPhos is utilized at elevated temperatures.

Protocol B: Lithium-Halogen Exchange and Trapping

Objective: Validate the metal-halogen exchange efficiency.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Loading: Dissolve 1.0 mmol of the Boc-protected aryl halide in 5.0 mL of anhydrous THF.

  • Internal Validation Matrix: Add 0.1 mmol of 1,3,5-trimethoxybenzene as an internal NMR standard.

  • Cryogenic Exchange: Cool the flask to strictly -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 2 minutes. Stir for exactly 15 minutes.

  • Electrophilic Quench: Add anhydrous DMF (3.0 mmol) rapidly. Stir for 10 minutes at -78 °C, then allow warming to room temperature.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, concentrate, and acquire a crude ¹H-NMR.

    • Expected Result: The ratio of the aldehyde proton (expected ~9.9 ppm) to the internal standard will confirm quantitative conversion for the bromo-analog, whereas the chloro-analog will show primarily recovered starting material.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (PMC). 3

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 4

  • Aryl Halide Carboxylation via Decarboxylative Metal–Halogen Exchange. JACS Au. 6

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides. Thieme Connect. 2

  • Metal-catalysed Halogen Exchange Reactions of Aryl Halides. ResearchGate. 1

  • Migratory Aryl Cross-Coupling. ChemRxiv. 5

Sources

Validation

Structural Elucidation of (4-Bromophenyl)(cyclopropyl)methanamine: A Comparative Guide to HRAM Orbitrap vs. Triple Quadrupole LC-MS/MS

Executive Summary & Analytical Challenge The structural elucidation of halogenated primary amines, such as (4-Bromophenyl)(cyclopropyl)methanamine , presents a unique analytical challenge. The compound features a primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The structural elucidation of halogenated primary amines, such as (4-Bromophenyl)(cyclopropyl)methanamine , presents a unique analytical challenge. The compound features a primary amine, a highly strained cyclopropyl ring, and a 4-bromophenyl moiety. The presence of bromine provides a distinct ~1:1 isotopic signature ( 79 Br/ 81 Br), which serves as a critical internal tag for mass spectrometry (MS) analysis.

As drug development increasingly relies on complex substituted amines, choosing the correct MS platform is paramount. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap platforms against traditional Triple Quadrupole (QqQ) systems for the fragmentation analysis and structural elucidation of this compound.

Mechanistic Fragmentation Dynamics

Understanding the causality behind gas-phase fragmentation is the foundation of structural elucidation. Under positive Electrospray Ionization (ESI+), the primary amine is readily protonated to form the even-electron precursor ion [M+H]+ at m/z 226.0226 / 228.0205.

The fragmentation of this precursor follows four primary causal pathways:

  • Ammonia Loss (Thermodynamic Control): The most facile pathway is the neutral loss of NH 3​ (-17.0265 Da). This is driven by the stability of the resulting cyclopropyl-bromobenzyl carbocation (m/z 208.9960). The positive charge is heavily resonance-stabilized by the adjacent bromophenyl ring.

  • Ring-Opening & Hydrocarbon Loss: The strained cyclopropyl group within the [M+H−NH3​]+ carbocation undergoes rapid ring-opening. Subsequent loss of propyne/allene (C 3​ H 4​ , -40.0313 Da) yields the highly stable bromobenzyl/tropylium cation (m/z 168.9651).

  • Alpha-Cleavage (Bromophenyl Loss): Driven by the nitrogen lone pair, homolytic cleavage of the bulky bromophenyl radical (C 6​ H 4​ Br ) yields the low-mass cyclopropyl iminium ion (m/z 70.0651).

  • Alpha-Cleavage (Cyclopropyl Loss): Similarly, loss of the cyclopropyl radical (C 3​ H 5∙​ ) yields the bromobenzyl iminium ion (m/z 184.9760).

Fragmentation_Logic M [M+H]+ m/z 226.02 / 228.02 F1 [M+H - NH3]+ m/z 208.99 / 210.99 M->F1 -NH3 (17 Da) F2 Bromobenzyl Iminium m/z 184.98 / 186.98 M->F2 -C3H5• (41 Da) F3 Cyclopropyl Iminium m/z 70.07 M->F3 -C6H4Br• (155 Da) F4 Bromobenzyl Cation m/z 168.96 / 170.96 F1->F4 -C3H4 (40 Da)

Fig 1: LC-MS/MS fragmentation pathways of (4-Bromophenyl)(cyclopropyl)methanamine.

Technology Comparison: HRAM Orbitrap vs. QqQ

The analytical consensus dictates that instrument selection must align with the specific phase of drug discovery [1].

  • Triple Quadrupole (QqQ): QqQ systems are the gold standard for high-throughput, targeted quantitation. They offer rapid duty cycles (up to 600 transitions per second) and exceptional linear dynamic range [1]. However, they operate at nominal mass resolution. In structural elucidation, this leads to false positives, as QqQ cannot distinguish the cyclopropyl iminium fragment (m/z 70) from isobaric matrix interferences (e.g., C 4​ H 6​ O + ) [2].

  • HRAM Orbitrap: Orbitrap platforms resolve these limitations by providing sub-ppm mass accuracy and ultra-high resolution (up to 280,000 FWHM) [3]. This allows for the exact determination of elemental compositions for every fragment. Furthermore, Orbitrap technology uses Higher-energy C-trap Dissociation (HCD), a beam-type collisional dissociation that does not suffer from the "1/3 Rule" low-mass cut-off inherent to traditional 3D ion traps, ensuring the critical m/z 70.0651 fragment is captured [4].

Experimental Protocols & Self-Validating System

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system for structural confirmation.

Step 1: Sample Preparation & Matrix Standardization

  • Action: Dilute the analyte to 100 ng/mL in 0.1% Formic Acid (FA) in 50:50 Water:Acetonitrile.

  • Causality: The primary amine must be fully protonated in solution to maximize ionization efficiency. Formic acid acts as a proton donor, stabilizing the [M+H]+ precursor prior to droplet desolvation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The cyclopropyl and bromophenyl groups impart significant hydrophobicity. Reverse-phase C18 retention separates the analyte from early-eluting void volume salts, preventing ESI ion suppression.

Step 3: MS/MS Acquisition (HRAM Orbitrap)

  • Action: Operate in Data-Dependent MS2 (ddMS2) mode using HCD. Apply Stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality: Stepped NCE ensures that both low-energy thermodynamic pathways (NH 3​ loss at NCE 20) and high-energy homolytic alpha-cleavages (yielding m/z 70.0651 at NCE 60) are captured in a single, comprehensive composite spectrum.

Step 4: Internal Validation Check (Isotope Fidelity)

  • Action: Filter all MS2 spectra for the 1.998 Da mass difference characteristic of 79 Br/ 81 Br.

  • Causality: Because bromine naturally exists in a ~1:1 isotopic ratio, any fragment retaining the bromine atom MUST exhibit an equal-intensity doublet separated by exactly 1.998 Da. If a fragment exists as a singlet (e.g., m/z 70.07), the algorithm mathematically validates that the bromophenyl moiety has been cleaved. This internal logic validates the assigned pathways without the need for costly synthetic reference standards.

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) [M+H]+ LC->ESI HRAM Orbitrap HRAM (Full Scan & ddMS2) ESI->HRAM Discovery & Elucidation QqQ Triple Quad (QqQ) (MRM Transitions) ESI->QqQ Targeted Quantitation Val Self-Validation (Isotope Fidelity) HRAM->Val Data Analysis

Fig 2: Comparative LC-MS workflow highlighting HRAM structural elucidation vs. QqQ quantitation.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses of the validated fragmentation pathways and compares the detection capabilities of the two platforms.

Fragment IDStructural AssignmentExact m/z ( 79 Br)Exact m/z ( 81 Br)Isotope Doublet?QqQ Detection CapabilityOrbitrap Detection Capability
Precursor [M+H]+ 226.0226228.0205YesYes (Nominal Mass)Yes (Sub-ppm Exact Mass)
F1 [M+H−NH3​]+ 208.9960210.9940YesYesYes
F2 Bromobenzyl Iminium184.9760186.9740YesYesYes
F4 Bromobenzyl Cation168.9651170.9631YesYesYes
F3 Cyclopropyl Iminium70.0651N/ANo (Singlet)Yes (High risk of isobaric interference)Yes (Unambiguous formula assignment)

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS.[Link]

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro. Rapid Communications in Mass Spectrometry.[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.[Link]

Comparative

A Comparative Guide to the Chiral Resolution of Racemic (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

This guide provides an in-depth technical comparison of prevalent methodologies for the chiral resolution of racemic (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. As a critical chiral intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of prevalent methodologies for the chiral resolution of racemic (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. As a critical chiral intermediate in pharmaceutical synthesis, the enantiomeric purity of this compound is paramount. Its enantiomers can exhibit significantly different pharmacological and toxicological profiles, making efficient and scalable resolution a key challenge for researchers and drug development professionals.

This document moves beyond simple protocol listing to offer a comparative analysis of three primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. We will explore the mechanistic underpinnings of each technique, provide validated experimental workflows, and present comparative data to guide the selection of the most appropriate method for your specific research or production needs.

The Imperative of Chirality

In drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. For compounds like (4-Bromophenyl)(cyclopropyl)methanamine, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[1][2] Therefore, obtaining enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety necessity. The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution, a cornerstone of stereochemistry.[3][4]

Comparative Analysis of Resolution Methodologies

The choice of a resolution strategy depends on various factors, including the scale of the separation, required enantiomeric purity, cost of reagents, and available equipment. Here, we compare three robust methods.

Classical Resolution: Diastereomeric Salt Formation

This is the most established and often most economical method for resolving racemic amines on a large scale.[5] The principle relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[3][6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]

Causality of Experimental Choices:

  • Resolving Agent: Tartaric acid and its derivatives are the most popular and cost-effective choices for resolving chiral bases.[7] The rigid structure and available functional groups of agents like (+)-tartaric acid or (-)-dibenzoyltartaric acid create distinct crystalline lattice interactions with the R- and S-enantiomers of the amine, leading to significant solubility differences in the resulting diastereomeric salts.

  • Solvent System: The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts. Alcohols like methanol or ethanol are common starting points due to their ability to dissolve the salts at elevated temperatures and allow for controlled crystallization upon cooling.[6] Screening various solvents or solvent mixtures is often necessary to optimize the resolution efficiency.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess (ee). While a 1:1 ratio is common, ratios of 0.5 equivalents of a diacid resolving agent are also frequently employed.[8]

Workflow: Diastereomeric Salt Resolution

Racemate Racemic Amine HCl in Solution Base Liberate Free Amine (e.g., with NaOH) Racemate->Base RacemicAmine Racemic Free Amine Base->RacemicAmine ChiralAcid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid in Methanol) RacemicAmine->ChiralAcid Diastereomers Mixture of Diastereomeric Salts (R-Amine:R-Acid and S-Amine:R-Acid) ChiralAcid->Diastereomers Crystallize Cool & Crystallize (Less Soluble Salt Precipitates) Diastereomers->Crystallize Filter Vacuum Filtration Crystallize->Filter Solid Isolated Diastereomeric Salt (Enriched in one diastereomer) Filter->Solid Solid MotherLiquor Mother Liquor (Enriched in other diastereomer) Filter->MotherLiquor Filtrate Liberate1 Liberate Free Amine (Treat with Base) Solid->Liberate1 Liberate2 Liberate Free Amine (Treat with Base) MotherLiquor->Liberate2 PureAmine Enantiomerically Enriched (S)-Amine Liberate1->PureAmine OtherAmine Enantiomerically Enriched (R)-Amine Liberate2->OtherAmine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Biocatalysis: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes, which are inherently chiral catalysts.[1] In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate much faster than the other.[9][10] For primary amines, lipases are commonly used to catalyze the acylation of one enantiomer, converting it into an amide. The unreacted amine enantiomer and the newly formed amide can then be easily separated.

A significant advancement is Dynamic Kinetic Resolution (DKR) , which overcomes the theoretical 50% yield limit of standard kinetic resolution.[10][11] DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer.[11]

Causality of Experimental Choices:

  • Enzyme: Lipases, such as Candida antarctica Lipase B (CALB), are robust, commercially available, and highly effective for amine resolution.[11][12] They function well in organic solvents, which is essential for dissolving the amine substrate and acyl donor.

  • Acyl Donor: An active ester like ethyl acetate or isopropyl acetate is often used as the acyl donor. It is a mild acylating agent that reacts efficiently in the enzyme's active site.[9][11]

  • Solvent: A non-polar organic solvent like hexane or toluene is typically chosen to maintain the enzyme's activity and facilitate the reaction.

Workflow: Enzymatic Kinetic Resolution

cluster_products RacemicAmine Racemic Amine (R- and S-enantiomers) Enzyme Add Enzyme (e.g., CALB) & Acyl Donor (e.g., Ethyl Acetate) RacemicAmine->Enzyme Reaction Selective Acylation (e.g., S-amine reacts faster) Enzyme->Reaction Mixture Resulting Mixture Reaction->Mixture Unreacted (R)-Amine (Unreacted) Amide (S)-Amide (Product) Separation Separation (e.g., Chromatography or Extraction) Mixture->Separation PureAmine Enantiomerically Pure (R)-Amine Separation->PureAmine Hydrolysis Amide Hydrolysis (Acid or Base) Separation->Hydrolysis PureAmide Enantiomerically Pure (S)-Amine Hydrolysis->PureAmide

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chromatographic Resolution: Preparative Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[13][14] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines.[15]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): The selection of the CSP is the most critical parameter. For aromatic amines like the target compound, columns like amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) often provide excellent separation.[15] The chiral cavities and functional groups on the CSP surface create transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is commonly used with polysaccharide CSPs. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by suppressing unwanted interactions with residual silanol groups on the silica support.[13][15]

Workflow: Preparative Chiral HPLC

SamplePrep Prepare Sample: Racemic Amine in Mobile Phase Injection Inject onto Chiral HPLC System SamplePrep->Injection Column Separation on Chiral Stationary Phase (CSP) Injection->Column Detection UV Detection Column->Detection Fractionation Fraction Collection Detection->Fractionation Fraction1 Fraction 1: (R)-Enantiomer Fractionation->Fraction1 Elutes First Fraction2 Fraction 2: (S)-Enantiomer Fractionation->Fraction2 Elutes Second Evaporation Solvent Evaporation Fraction1->Evaporation Fraction2->Evaporation PureEnantiomers Isolated Pure Enantiomers Evaporation->PureEnantiomers

Caption: Workflow for preparative chiral HPLC separation.

Head-to-Head Performance Comparison

The optimal choice of method is highly dependent on the specific goals of the project. The following table summarizes the key performance characteristics of each technique.

ParameterDiastereomeric Salt FormationEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Different solubility of diastereomersEnzyme stereoselectivityDifferential interaction with CSP
Typical Yield <50% per cycle (can be improved with racemization of mother liquor)<50% (up to 100% with DKR)>90% recovery
Enantiomeric Purity (ee) Good to Excellent (>99% often achievable with recrystallization)Excellent (>99% common)Excellent (>99.5% achievable)
Scalability Excellent; well-suited for kg to ton scaleGood; suitable for g to kg scaleLimited; best for mg to g scale
Development Time Moderate (requires screening of acids and solvents)Moderate (requires enzyme and condition screening)Fast (method screening is rapid with modern systems)
Cost-Effectiveness High (solvents and chiral acids are often inexpensive)Moderate (enzymes can be costly but are reusable)Low (high cost of CSPs and solvent consumption)
Environmental Impact High solvent usage"Greener" due to mild conditions and biodegradable catalystsHigh solvent usage

Experimental Protocols

Protocol: Diastereomeric Salt Resolution

Objective: To resolve racemic (4-Bromophenyl)(cyclopropyl)methanamine using (+)-tartaric acid.

  • Liberation of Free Amine: Dissolve 10.0 g of racemic (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride in 50 mL of water. Cool the solution in an ice bath and add 10 M NaOH solution dropwise with stirring until the pH is >12. Extract the liberated free amine with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic free amine.

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in 50 mL of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.55 equivalents) in 30 mL of warm methanol.[6]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature, then place in a 4°C refrigerator overnight to facilitate complete crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

  • Liberation of Enriched Amine: Suspend the collected salt in 50 mL of water and treat with 10 M NaOH until the pH is >12 and all solids have dissolved. Extract the amine with dichloromethane (3 x 20 mL). Dry the combined organic layers and concentrate to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Protocol: Enzymatic Kinetic Resolution

Objective: To resolve racemic (4-Bromophenyl)(cyclopropyl)methanamine using CALB.

  • Reaction Setup: To a solution of racemic (4-Bromophenyl)(cyclopropyl)methanamine (1.0 g, 1 equivalent) in 20 mL of toluene, add ethyl acetate (1.5 equivalents).

  • Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (CALB, 100 mg) to the solution. Seal the flask and shake at 40°C on an orbital shaker.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high ee for both the remaining amine and the formed amide.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Concentrate the filtrate. The resulting mixture of the unreacted (R)-amine and the formed (S)-amide can be separated by standard silica gel column chromatography.

  • Hydrolysis (Optional): The separated (S)-amide can be hydrolyzed back to the (S)-amine by heating with aqueous HCl or NaOH.

  • Analysis: Confirm the enantiomeric excess of the separated amine and the amine from hydrolysis using chiral HPLC.

Conclusion

The chiral resolution of racemic (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride can be successfully achieved through several distinct methods, each with its own advantages and limitations.

  • Diastereomeric salt formation remains the gold standard for large-scale, cost-effective resolution, provided a suitable resolving agent and crystallization conditions can be identified.

  • Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative, capable of producing enantiomers with excellent purity, and is particularly powerful when implemented as a dynamic kinetic resolution to maximize yield.

  • Preparative chiral HPLC is an unparalleled tool for rapid, high-purity separation on a smaller scale, making it ideal for producing analytical standards or small quantities of material for initial biological testing.

The selection of the optimal method requires a careful evaluation of project-specific criteria, including scale, cost, time, and the required level of enantiomeric purity. This guide provides the foundational data and procedural insights to empower researchers to make an informed and effective choice.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of racemic amines: a continuous reactor in organic solvents. Wiley. [Link]

  • Afshan, G., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

  • Chapman, J., et al. (2014). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry. [Link]

  • Aghmiz, A., et al. (2014). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Fareebaq. (n.d.). Methods for Resolving Racemic Mixtures. Scribd. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. [Link]

  • Carrasco, J. A., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • Blacker, A. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • El-Shorbagi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Witte, D. T. (1982). Chromatographic separation of enantiomers. PubMed. [Link]

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. [Link]

Sources

Validation

Benchmarking (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride against standard amine linkers

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating linker technologies for advanced therapeutics. Executive Summary The architectural de...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating linker technologies for advanced therapeutics.

Executive Summary

The architectural design of linker moieties in drug discovery has evolved from simple passive spacers to dynamic structural elements that dictate a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 1208915-57-4) represents a sophisticated evolution in this space. By benchmarking this compound against standard amine linkers (such as benzylamine and simple alkyl amines), this guide provides a data-driven analysis of how the strategic incorporation of a cyclopropyl ring and a halogenated aryl handle fundamentally alters metabolic stability, structural rigidity, and synthetic versatility.

Mechanistic Causality: The "Cyclopropyl Effect" & Aryl Halide Utility

To understand the superior performance of (4-Bromophenyl)(cyclopropyl)methanamine, we must analyze the causality behind its structural components.

The Cyclopropyl Shielding Effect Standard benzylic linkers (e.g., 4-Bromobenzylamine) suffer from rapid oxidative metabolism. Cytochrome P450 (CYP) enzymes readily abstract hydrogen atoms from the benzylic position, leading to rapid clearance and the potential formation of reactive intermediates. By replacing the benzylic methylene with a cyclopropyl ring, the geometry of the linker is fundamentally altered. The ring strain of the cyclopropane forces the C-C bonds to adopt enhanced π -character, which in turn increases the s-character of the C-H bonds. This structural constraint raises the C-H Bond Dissociation Energy (BDE) significantly, making the initial hydrogen atom abstraction by CYP450 enzymes energetically prohibitive . Consequently, the metabolic hotspot is effectively "sealed" .

The 4-Bromophenyl Vector The 4-bromophenyl moiety serves a dual purpose. Biologically, it provides essential steric bulk and enables π

π stacking interactions within deep lipophilic pockets of target proteins (such as PD-L1 or various kinases). Chemically, the aryl bromide is a highly reliable electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing for modular assembly of complex targeted protein degraders (PROTACs) .

MetabolicLogic A Standard Benzylamine (Flexible, Low BDE) B CYP450 Oxidation (Rapid H-Abstraction) A->B C High Clearance (Metabolite Formation) B->C D Cyclopropyl Linker (Rigid, High BDE) E CYP450 Resistance (Steric Shielding) D->E F Prolonged Half-Life (Stable Scaffold) E->F

Fig 1. Mechanistic pathway of metabolic protection conferred by the cyclopropyl linker.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride against standard alternatives.

Table 1: Physicochemical & Structural Comparison

Linker MotifConformational RigidityC-H Bond Dissociation EnergyPredicted LogD (pH 7.4)Synthetic Handle
(4-Bromophenyl)(cyclopropyl)methanamine HCl High (Locked Vector) High (~106 kcal/mol) ~2.1 Aryl Bromide
4-Bromobenzylamine HClLow (Free Rotation)Low (~85 kcal/mol)~1.5Aryl Bromide
CyclopropylmethanamineModerateHigh~0.5None

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes) Note: Data extrapolated from benchmark studies of cyclopropyl-embedded biphenyl derivatives .

Compound / Linker Motif% Remaining (60 min)Intrinsic Clearance ( CLint​ )CYP Vulnerability
(4-Bromophenyl)(cyclopropyl)methanamine > 88% < 15 µL/min/mg Low
4-Bromobenzylamine< 30%> 80 µL/min/mgHigh (Benzylic)
BMS-202 (Industry Control)~ 55%~ 45 µL/min/mgModerate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every workflow includes internal feedback loops to guarantee that the resulting data is an artifact-free reflection of the compound's true properties.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality of Design: This assay measures the vulnerability of the linker to Phase I oxidative metabolism. To ensure absolute trustworthiness, the protocol incorporates a self-validating feedback loop: a high-clearance positive control (Verapamil) confirms the enzymatic viability of the microsomes, while a minus-NADPH negative control rules out non-CYP mediated degradation or inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (4-Bromophenyl)(cyclopropyl)methanamine HCl in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Validation Step: Set up parallel parallel incubations for Verapamil (Positive Control) and a No-NADPH blank.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately quench the sampled aliquots by transferring them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

AssayWorkflow S1 1. Microsome Incubation (Test Cmpd + NADPH) S2 2. Time-Course Sampling (0, 15, 30, 45, 60 min) S1->S2 S3 3. Reaction Quenching (Cold MeCN + IS) S2->S3 S4 4. Protein Precipitation (Centrifugation) S3->S4 S5 5. LC-MS/MS Analysis (Clearance Calculation) S4->S5

Fig 2. Self-validating experimental workflow for the in vitro liver microsomal stability assay.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality of Design: The quaternary carbon of the cyclopropyl ring imposes significant steric hindrance adjacent to the aryl bromide. Therefore, standard small-bite-angle ligands often fail. The deliberate choice of Pd(dppf)Cl2​ as the catalyst is critical; its large bite angle accommodates the steric bulk, preventing premature β -hydride elimination and maximizing the coupling yield.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk tube, combine (4-Bromophenyl)(cyclopropyl)methanamine HCl (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Validation Step: Ensure the system is purged with Argon for 15 minutes prior to solvent addition to prevent catalyst oxidation.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to isolate the coupled product.

References

  • Metabolism of cyclopropyl groups Source: Hypha Discovery URL:[Link]

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [1-(4-Bromophenyl)cyclopropyl]methanamine Product Data Source: CalPacLab URL:[Link]

  • The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL:[Link]

Comparative

A Crystallographic Compass: Navigating the Structural Landscape of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride and its Analogs

A Comparative Guide to Understanding Solid-State Properties for Enhanced Drug Development In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Understanding Solid-State Properties for Enhanced Drug Development

In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity, stability, and bioavailability. For researchers, scientists, and drug development professionals, understanding the precise atomic arrangement within a crystal lattice provides invaluable insights that can guide lead optimization and formulation strategies. This guide delves into the crystallographic analysis of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a compound of interest for its potential pharmacological applications.

While a public crystallographic information file (CIF) for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is not available as of this writing, this guide provides a comprehensive framework for its analysis. We will explore a detailed, best-practice protocol for single-crystal X-ray diffraction and, crucially, leverage available data from structurally related compounds to draw insightful comparisons. By examining analogs containing the 4-bromophenyl and cyclopropylamine moieties, we can infer and rationalize the expected solid-state properties of our target compound, highlighting the subtle yet significant influence of these functional groups on molecular conformation and crystal packing.

The Significance of Structural Elucidation in Drug Design

The journey of a drug candidate from a promising molecule to a therapeutic agent is fraught with challenges, many of which are dictated by its solid-state properties. X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of small molecules.[1] This precise knowledge empowers researchers to:

  • Confirm Chemical Identity and Stereochemistry: Unambiguously verify the molecular structure, including the relative and absolute configuration of chiral centers.

  • Identify and Characterize Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different physical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability and shelf-life.

  • Guide Structure-Activity Relationship (SAR) Studies: By visualizing how a molecule interacts with its biological target, researchers can make more informed decisions in designing more potent and selective analogs.

  • Inform Formulation Development: Knowledge of crystal packing and intermolecular interactions is crucial for designing stable and effective drug formulations.

The presence of a bromine atom and a cyclopropyl group in the target molecule makes its structural analysis particularly compelling. Halogen atoms, like bromine, are known to participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing and protein-ligand binding.[2][3][4] The cyclopropyl group, a rigid and strained three-membered ring, is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, modulate pKa, and improve potency by constraining the molecule into a bioactive conformation.[5][6][7][8]

A Standardized Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a standard workflow for the determination of a small-molecule crystal structure. This self-validating system incorporates checks and balances to ensure the generation of high-quality, reliable data.

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_deposition Data Deposition synthesis Synthesis & Purification of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection (e.g., Oxford Diffraction Gemini Ultra) crystal_selection->data_collection integration Data Integration & Scaling data_collection->integration structure_solution Structure Solution (e.g., SHELXT) integration->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation deposition Deposition to CSD/COD validation->deposition

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Growth:

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal, typically 0.1-0.5 mm in size.[9]

    • Procedure: Dissolve the purified (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride in a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture with a less polar co-solvent). Employ slow evaporation, vapor diffusion against an anti-solvent, or slow cooling of a saturated solution to promote the growth of well-ordered crystals.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other defects.

    • Procedure: Under a microscope, select a suitable crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

    • Procedure: Mount the goniometer head on the diffractometer (e.g., an Oxford Diffraction Gemini Ultra dual source CCD diffractometer).[10] Center the crystal in the X-ray beam and perform an initial set of frames to determine the unit cell parameters and crystal system. Proceed with a full data collection, rotating the crystal through a series of angles to capture a complete and redundant dataset.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections. These intensities are then used to solve the crystal structure.

    • Procedure:

      • Integration and Scaling: Use software such as CrysAlisPro to integrate the raw diffraction images and apply corrections for factors such as Lorentz and polarization effects.

      • Structure Solution: Employ direct methods or Patterson methods (e.g., using the SHELXT program) to determine the initial positions of the atoms in the asymmetric unit.

      • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation and Deposition:

    • Rationale: The final structural model must be validated to ensure its chemical and crystallographic reasonability. Public deposition of the data ensures its accessibility to the scientific community.

    • Procedure: Use a validation tool like checkCIF from the International Union of Crystallography (IUCr) to check for inconsistencies or errors in the final CIF file.[11] Once validated, the data should be deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[12][13][14]

Comparative Analysis: Insights from Structural Analogs

In the absence of a crystal structure for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, we can gain valuable insights by examining the crystal structures of related compounds. Below is a comparative analysis of key crystallographic parameters from selected analogs.

CompoundCSD Refcode/SourceSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
4-bromophenyl-2-oxo-2H-chromene-3-carboxylate [15]CCDC 988581P2₁/n16.0782(10)7.2618(4)12.7396(8)113.311(4)1366.01(15)
N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide [16]CCDC 2244837P2₁/c13.111(3)10.551(2)12.576(3)106.84(3)1664.1(6)
1-(cyclopropyl)cyclopropylamine derivative (urea) [17]CCDC 1432296P2₁/c10.435(1)11.085(1)11.234(1)109.43(1)1225.2(2)
(4-bromophenyl) derivative [18]CCDC 1021529P-18.485(2)10.336(2)12.057(3)88.008(3)1040.3(4)

Table 1: Comparison of unit cell parameters for selected structural analogs.

Analysis of Structural Moieties
  • The 4-Bromophenyl Group: The presence of the bromine atom significantly influences the intermolecular interactions within the crystal lattice. Bromine can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor, interacting with nucleophilic atoms such as oxygen or nitrogen in neighboring molecules.[19] This can lead to the formation of well-defined supramolecular synthons that dictate the overall crystal packing. In the crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, for instance, π-π stacking interactions are prominent.[15] For our target molecule, we can anticipate that the bromophenyl group will play a key role in directing the crystal packing, potentially through a combination of halogen bonding and π-π stacking.

  • The Cyclopropylamine Moiety: The cyclopropyl group's rigidity will likely impose conformational constraints on the molecule. The orientation of the cyclopropyl ring relative to the phenyl ring will be a key structural feature. In the crystal structure of N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide groups are significantly twisted out of the plane of the central benzene ring.[16] A similar non-planar conformation can be expected for (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. Furthermore, the amine group, being protonated in the hydrochloride salt, will be a strong hydrogen bond donor, likely forming robust hydrogen bonds with the chloride counter-ion.

Predicted Structural Features of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

Based on the analysis of its constituent moieties and structural analogs, we can predict several key features for the crystal structure of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride:

  • Hydrogen Bonding Network: A primary and extensive network of N-H···Cl hydrogen bonds is expected, forming a key structural motif that will likely dominate the crystal packing.

  • Conformation: The molecule is likely to adopt a non-planar conformation, with a significant dihedral angle between the plane of the phenyl ring and the cyclopropyl group.

  • Intermolecular Interactions: In addition to hydrogen bonding, we can anticipate the presence of C-H···π interactions and potentially Br···Br or Br···π interactions, which will contribute to the overall stability of the crystal lattice.

  • Crystal Packing: The interplay of the strong hydrogen bonds and the weaker, more directional halogen bonds and van der Waals forces will determine the final crystal packing arrangement. It is plausible that the molecules will pack in a way that maximizes favorable intermolecular contacts, potentially leading to a dense and stable crystal structure.

Conclusion

While the definitive crystal structure of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride awaits experimental determination, a comprehensive understanding of its likely solid-state properties can be achieved through a comparative analysis of structurally related compounds. This guide has provided a robust framework for such an analysis, outlining a best-practice experimental protocol and leveraging existing crystallographic data to make informed predictions about the target molecule's conformation and crystal packing.

The insights gained from this type of comparative crystallographic study are invaluable for drug development professionals. By anticipating the key intermolecular interactions and potential for polymorphism, researchers can proactively address challenges related to formulation, stability, and bioavailability, ultimately accelerating the journey of promising molecules from the laboratory to the clinic. The continued deposition of high-quality crystallographic data into open-access databases like the CSD and COD is paramount to empowering such predictive and comparative studies.[20][21]

References

  • Crystallography Open Database. (n.d.). Retrieved March 18, 2026, from [Link]

  • Crystallography Open Database - Wikipedia. (2024, November). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Crystallography Open Database. (2026, March 12). Retrieved March 18, 2026, from [Link]

  • Journal of Applied Crystallography Notes for Authors. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). BenchChem.
  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of applied crystallography, 45(2), 332-338.
  • Crystallography Open Database. (2026, February 4). re3data.org. Retrieved March 18, 2026, from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 18, 2026, from [Link]

  • Cambridge Structure Database. (n.d.). UW-Madison Libraries. Retrieved March 18, 2026, from [Link]

  • CSD (Cambridge Structural Database). (n.d.). Universidade da Coruña. Retrieved March 18, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. Retrieved March 18, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).
  • For authors in Journal of Applied Crystallography. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Online submission instructions. (n.d.). IUCr Journals. Retrieved March 18, 2026, from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved March 18, 2026, from [Link]

  • Online submission instructions. (n.d.). IUCr Journals - International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Online submission instructions. (n.d.). IUCr Journals. Retrieved March 18, 2026, from [Link]

  • Journal of Applied Crystallography. Notes for Authors. (n.d.).
  • Metabolism of cyclopropyl groups. (2021, September 24). Hypha Discovery Blogs.
  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., ... & Jiang, H. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design?. Journal of medicinal chemistry, 52(9), 2854-2862.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Shikhaliyev, N. K., Zeren, G., Kurucu, S. E., Soltanov, Y. V., Askerov, R. K., & Jasinski, J. P. (2025). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z)-acetate. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 633-642.

  • For authors in Journal of Applied Crystallography. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., Brondani, D. J., & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current medicinal chemistry, 17(15), 1604-1627.
  • Notes for authors. (n.d.). PubMed Central.
  • Mastryukov, V. S., & Boggs, J. E. (1986). The crystal and molecular structure of aminocyclopropane. Journal of Molecular Structure: THEOCHEM, 136(3-4), 361-366.
  • Flieger, J., Pikus, S., & Gieroba, B. (2024). Crystal structure of N,N′,N″-tricyclopropyl-benzene-1,3,5-tricarboxamide.
  • Journal of Applied Crystallography. (n.d.).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 8). Chemical Science (RSC Publishing).
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 18, 2026, from [Link]

  • Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)... (n.d.). PubMed Central.
  • Key contemporary considerations for halogens in drug discovery. (2026, February 24). PubMed Central.
  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021, January 8).
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2017, August 24). MDPI.
  • For authors in Acta Crystallographica Section A. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 18, 2026, from [Link]

  • Crystal Structure of 4-Bromophenyl - Amanote Research. (2015, April 22).
  • Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxyl
  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.).
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PubMed Central.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing.
  • Cyclopropylamine - Wikipedia. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link], from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and ethical management of the chemical entities we handle. (4-Bromophenyl)(cyclopropyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and ethical management of the chemical entities we handle. (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a compound with a halogenated aromatic ring and an amine hydrochloride functional group, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and chemical principles.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical's inherent risks is the foundation of safe disposal. (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is classified as a hazardous substance, primarily due to its irritant properties and the environmental persistence typical of halogenated organic compounds.

Key Hazards:

  • Irritation: The hydrochloride salt of an amine, along with the brominated phenyl group, contributes to its classification as a skin and eye irritant.[1][2][3] Direct contact should be avoided at all times.

  • Toxicity: While specific toxicological data for this exact compound is not widely published, related aromatic amines and halogenated organics are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Halogenated organic compounds are of particular concern for environmental disposal.[6][7] They can be persistent in the environment and may form toxic byproducts if not disposed of correctly. Discharge into drains or the environment must be strictly avoided.[1][4][8]

  • Chemical Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[2][9] Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine, which may have different reactivity and volatility characteristics.

Hazard Summary Table:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation upon contact.[1][2][3]pictogram: "Exclamation Mark"P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.[1][2][3]pictogram: "Exclamation Mark"P280, P305+P351+P338, P337+P313
Acute Toxicity (Oral, Dermal, Inhalation)Potentially harmful if swallowed, in contact with skin, or inhaled.[4]pictogram: "Exclamation Mark"P261, P270, P271, P301+P312, P302+P312, P304+P312

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The following equipment must be worn when handling (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride in any form—pure, in solution, or as waste.

Protection TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]To prevent skin contact and irritation. Always inspect gloves before use and use proper removal techniques.[1] Glove suitability should be confirmed against a chemical resistance chart for both the amine and any solvents used.[10][11]
Eye/Face Protection Government-approved safety glasses with side shields or a face shield.[1][3]To protect against splashes and airborne particles causing serious eye irritation.
Body Protection A professional lab coat or chemical-resistant apron.[1][4]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust/aerosol formation is likely.[1][12]To prevent inhalation of the compound, which may cause respiratory irritation.[3]

The Critical Step: Waste Segregation and Containment

Proper segregation is paramount for safe and compliant disposal. Halogenated and non-halogenated waste streams must be kept separate to facilitate correct disposal and manage costs, as the treatment for halogenated waste is more specialized.[13]

Workflow for Waste Segregation:

cluster_0 Step 1: Generation cluster_1 Step 2: Primary Containment cluster_2 Step 3: Storage & Disposal Compound (4-Bromophenyl)(cyclopropyl) methanamine hydrochloride (Solid or Solution) Container Labeled, Sealed Waste Container 'HALOGENATED ORGANIC WASTE' Compound->Container Segregate at point of generation Storage Designated Satellite Accumulation Area Container->Storage Store securely Disposal Licensed Professional Waste Disposal Service Storage->Disposal Scheduled pickup

Caption: Waste Segregation Workflow for Halogenated Compounds.

Waste Container Labeling Protocol:

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.

  • Identify Contents: Clearly write the full chemical name: "(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride". List any solvents present with their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Date Accumulation: Write the date the container was started and the date it was filled.

  • Keep Closed: The container must remain sealed at all times, except when adding waste.[14]

Step-by-Step Disposal Procedures

The correct procedure depends on the form of the waste. All handling of open waste must be conducted in a certified chemical fume hood.

Protocol A: Disposal of Unused or Expired Pure Compound

  • Assess Container: Ensure the original manufacturer's container is in good condition, tightly sealed, and clearly labeled.

  • Do Not Combine: Do not mix the pure compound with other waste types.

  • Prepare for Disposal: Place the sealed container in a secondary containment bin.

  • Transfer to Waste Area: Move the container to your institution's designated hazardous waste accumulation area for collection by a licensed disposal service.[1][3]

Protocol B: Disposal of Contaminated Labware and Materials

  • Collect Solid Waste: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a designated, lined solid waste container.

  • Label Container: This container must be clearly labeled as "HALOGENATED ORGANIC SOLID WASTE".

  • Rinse Glassware: For contaminated glassware (beakers, flasks), perform a triple rinse.

    • The first rinse should be with a suitable organic solvent (e.g., acetone, ethanol). This rinsate is considered hazardous and must be collected in the "HALOGENATED ORGANIC LIQUID WASTE" container.[15]

    • The second and third rinses can be with water, which, depending on institutional policy, may be disposable down the sanitary sewer. Consult your Environmental Health and Safety (EHS) office.

  • Seal and Dispose: Once full, seal the solid waste container and move it to the hazardous waste accumulation area.

Protocol C: Disposal of Dilute Solutions (Aqueous or Organic)

  • Prohibit Sewer Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[8]

  • Collect Liquid Waste: Pour the waste solution into a dedicated, properly labeled "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Maintain Segregation: Do not mix this waste stream with non-halogenated solvents.[13] Keep acidic and basic waste streams separate.[15]

  • Monitor pH: For aqueous solutions, ensure the pH is near neutral (5.5-9.5) before adding to the waste container to prevent reactions, unless the container is specifically for acidic or basic waste.

  • Seal and Store: Keep the container tightly sealed and stored in a secondary containment bin within a ventilated area.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel must be familiar with these procedures.

Spill Response Protocol:

Spill Spill Occurs Assess Assess Spill Is it large? Is anyone exposed? Spill->Assess Evacuate Evacuate Area Alert EHS & Supervisor Seek Medical Attention Assess->Evacuate Yes Contain Contain Spill (If trained and safe to do so) Assess->Contain No Absorb Cover with Inert Absorbent (Sand, Vermiculite) Contain->Absorb Collect Sweep into a Labeled Waste Container Absorb->Collect Decontaminate Clean Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-Making Flowchart for Spill Response.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1][4]

The Principle of Final Disposition: High-Temperature Incineration

The universally recommended final disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][16]

  • Causality: The carbon-bromine bond requires significant energy to break. Incineration provides this, destroying the organic molecule.

  • Self-Validation: This process is validated by regulatory emissions monitoring. The scrubbers are essential for neutralizing acidic gases (like hydrogen bromide) that form during combustion, preventing their release into the atmosphere and the formation of acid rain. This is a critical step that makes the disposal process environmentally sound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Environment, Health and Safety - University of California, Santa Cruz. (n.d.). 7.19.2 Deactivation Procedures. Retrieved from UCSC EHS. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from Angene Chemical. [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from Collect and Recycle. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from EPA. [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations. [Link]

  • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from KBS Coatings. [Link]

Sources

Handling

Personal protective equipment for handling (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a fundamental parameter of experimental integrity. Handling (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a fundamental parameter of experimental integrity. Handling (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride (CAS: 1208915-57-4) requires a nuanced understanding of its physicochemical behavior.

As a halogenated benzylamine derivative in its hydrochloride salt form, this compound typically presents as a crystalline solid or fine powder[1]. The primary hazards are intrinsically linked to its molecular structure. The compound is classified under GHS as an irritant to the respiratory tract (H335), skin (H315), and eyes (H319), alongside acute toxicity if swallowed (H302)[2].

The hydrochloride salt formulation dramatically increases its water solubility. Consequently, if the powder contacts sweat on the skin or mucosal membranes in the eyes and respiratory tract, it rapidly dissolves, creating a localized concentrated amine solution that exacerbates tissue irritation. Furthermore, amine hydrochloride powders are notorious for generating static charge, leading to "fly-away" particulates that easily bypass standard containment[3].

Mandatory PPE Matrix

To mitigate the specific risks of CAS 1208915-57-4, the following Personal Protective Equipment (PPE) is non-negotiable. The causality behind each requirement is rooted in the chemical's physical properties.

PPE CategorySpecificationRationale (Causality)
Eye/Face Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to aerosolized static dust during weighing and protects against splashes during solubilization[3].
Hands Double Nitrile gloves (Outer: >0.11 mm thickness)Nitrile offers excellent resistance to aqueous amine salts. Double-gloving allows immediate removal if the outer layer is contaminated, preventing cross-contamination[3].
Body Flame-retardant, anti-static lab coat; closed-toe shoesAnti-static materials prevent the accumulation of charged hydrochloride powder on the researcher's body[3].
Respiratory N95/P100 Particulate Respirator (if outside hood)Protects against inhalation of fine particulates (H335 risk). Note: Primary handling must occur in a fume hood, negating the need for a respirator in most cases.

Exposure Route & PPE Intervention Pathway

The following diagram illustrates the causal relationship between the chemical's physical state, potential exposure routes, and the specific PPE interventions designed to neutralize those risks.

PPE_Pathway Chem (4-Bromophenyl)(cyclopropyl) methanamine HCl Inhalation Inhalation Risk (Aerosolized Powder) Chem->Inhalation Transfer Dermal Dermal Contact (Sweat Dissolution) Chem->Dermal Spills Ocular Ocular Exposure (Dust/Splash) Chem->Ocular Splashes Hood Chemical Fume Hood (Airflow >100 fpm) Inhalation->Hood Containment Gloves Nitrile Gloves (>0.11mm, Double) Dermal->Gloves Barrier Goggles Tight-Fitting Safety Goggles Ocular->Goggles Barrier SafeResp Respiratory Protection Hood->SafeResp SafeSkin Dermal Protection Gloves->SafeSkin SafeEye Ocular Protection Goggles->SafeEye

Exposure pathways and corresponding PPE interventions for (4-Bromophenyl)(cyclopropyl)methanamine HCl.

Operational Workflow & PPE Integration

Standard operating procedures often fail because they do not account for the physical behavior of the chemical. Here is the step-by-step methodology for handling this specific compound safely.

Phase 1: Preparation & Anti-Static Mitigation

  • Purge the Environment: Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Static Neutralization: Wipe down the analytical balance and spatulas with a grounded anti-static brush. Causality: Hydrochloride salts carry static charges. Neutralizing the environment prevents the powder from aerosolizing or clinging to your gloves during transfer[3].

  • Don PPE: Put on the anti-static lab coat, safety goggles, and two pairs of nitrile gloves.

Phase 2: Weighing & Transfer (Solid State)

  • Tare the Vessel: Place a static-free weighing boat or a pre-tared glass vial on the balance.

  • Transfer: Using a micro-spatula, carefully transfer the (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. Keep the container as close to the balance as possible to minimize the drop height.

  • Seal: Immediately cap the source bottle and the weighing vial before removing them from the hood. Causality: Sealing the containers prevents ambient air currents from dispersing the powder into the laboratory environment.

Phase 3: Solubilization (Liquid State)

  • Solvent Addition: Add your solvent (e.g., DMSO, water, or buffer) directly to the pre-weighed vial inside the fume hood.

  • Agitation: Cap the vial tightly before vortexing or sonicating. Causality: Once solubilized, the risk shifts from inhalation to dermal absorption. Capping before agitation prevents the aerosolization of the concentrated liquid.

Phase 4: Doffing (Removal) & Decontamination

  • Outer Glove Removal: Remove the outer gloves using the "glove-in-glove" technique while still inside the fume hood. Dispose of them in a designated solid toxic waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a damp paper towel (water is sufficient due to the salt's high aqueous solubility).

  • Final Doffing: Step away from the hood, remove safety goggles, lab coat, and inner gloves. Wash hands immediately with soap and water. Causality: Microscopic dust can dissolve in the skin's natural moisture, leading to delayed irritation (H315) if hands are not thoroughly washed[3].

Spill Response & Disposal Plan

Immediate and correct response to spills is critical to prevent laboratory-wide contamination.

Solid Powder Spill:

  • Do NOT dry sweep. Dry sweeping will aerosolize the toxic powder.

  • Don full PPE (including an N95 respirator if the spill is outside the fume hood).

  • Cover the powder with slightly damp absorbent paper to suppress dust generation[3].

  • Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Wash the spill area thoroughly with soap and water.

Liquid Solution Spill:

  • Contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Collect the absorbed material and place it in a chemical waste container.

  • Ventilate the area and wash the surface with water.

Waste Disposal: Do not let the product enter drains[3]. Dispose of the solid compound and any contaminated materials (including outer gloves and paper towels) as halogenated organic solid waste in accordance with local, state, and federal environmental regulations.

References

  • Title: Material Safety Data Sheet: Amine Hydrochloride (A012910) Source: 3ASenrise / Aliyun URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride
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(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride
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